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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Dilinoleyl Ketone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Dilinoleyl Ketone in Advanced Lipid Applications Dilinoleyl ketone, with the chemical formula C37H66O, is a long-chain ali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dilinoleyl Ketone in Advanced Lipid Applications

Dilinoleyl ketone, with the chemical formula C37H66O, is a long-chain aliphatic ketone featuring two unsaturated linoleyl chains linked by a central carbonyl group.[1] This unique molecular architecture imparts a combination of flexibility, due to the unsaturated bonds, and polarity from the ketone functionality. These characteristics make it a molecule of significant interest in the fields of drug delivery, materials science, and biochemistry. As a lipid membrane component, dilinoleyl ketone has the potential to serve as a carrier for nucleic acids, highlighting its relevance in the development of novel therapeutic delivery systems.[1][] This guide provides a comprehensive overview of the synthesis and characterization of dilinoleyl ketone, offering a foundational understanding for researchers and professionals working at the cutting edge of lipid science and drug development.

Conceptual Framework for the Synthesis of Dilinoleyl Ketone

The most direct and industrially scalable method for the synthesis of dilinoleyl ketone is the catalytic ketonization of linoleic acid. This reaction, a type of decarboxylative coupling, involves the conversion of two carboxylic acid molecules into a symmetrical ketone, with the concomitant loss of one molecule each of water and carbon dioxide.[3] The general transformation can be represented as follows:

2 R-COOH → R-CO-R + CO₂ + H₂O

For the synthesis of dilinoleyl ketone, linoleic acid serves as the starting material. The reaction is typically carried out at elevated temperatures in the vapor phase over a solid catalyst.[4][5]

Experimental Protocol: Synthesis of Dilinoleyl Ketone via Catalytic Ketonization

This section outlines a detailed, step-by-step methodology for the synthesis of dilinoleyl ketone. The protocol is a synthesis of established principles for the ketonization of long-chain fatty acids.

Materials:

  • Linoleic acid (high purity, >98%)

  • Cerium(IV) oxide (CeO₂) catalyst (high surface area)

  • Nitrogen gas (high purity)

  • Hexane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

Equipment:

  • Fixed-bed catalytic reactor

  • High-temperature furnace

  • Mass flow controllers

  • Condenser

  • Collection flask

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation: The CeO₂ catalyst is packed into the fixed-bed reactor. The catalyst should be pre-treated by heating to 400°C under a flow of nitrogen for 2 hours to ensure it is dry and fully active.

  • Reaction Setup: The reactor is heated to the reaction temperature of 350-400°C. A steady flow of nitrogen is maintained through the reactor to create an inert atmosphere.

  • Ketonization Reaction: Linoleic acid is vaporized and passed over the heated catalyst bed using the nitrogen stream as a carrier gas. The flow rate should be carefully controlled to ensure an appropriate residence time for the reaction to proceed to completion. The reaction products are then passed through a condenser to liquefy the ketone and any unreacted starting material, which are collected in a flask.

  • Work-up and Purification:

    • The collected liquid is dissolved in hexane and washed with a saturated sodium bicarbonate solution to remove any unreacted linoleic acid.

    • The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude dilinoleyl ketone is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. The fractions containing the pure ketone are collected and the solvent is evaporated.

Causality Behind Experimental Choices:

  • Catalyst: Cerium(IV) oxide is a well-established and effective catalyst for the ketonization of carboxylic acids due to its optimal balance of acidic and basic sites.[3]

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the unsaturated linoleyl chains at high temperatures.

  • Vapor Phase Reaction: A vapor-phase reaction is often preferred for this type of transformation as it can lead to higher conversion rates and easier product separation compared to liquid-phase reactions.

  • Purification: The multi-step purification process is designed to remove unreacted starting material, byproducts, and any potential side-products, ensuring a high purity final product.

Comprehensive Characterization of Dilinoleyl Ketone

Thorough characterization is essential to confirm the identity and purity of the synthesized dilinoleyl ketone. The following analytical techniques are recommended:

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For dilinoleyl ketone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch. Due to the conjugation of the carbonyl group with the double bonds in the linoleyl chains, this peak is expected to appear in the range of 1666-1685 cm⁻¹.[6] Other characteristic peaks include those for C-H stretching of the aliphatic chains (around 2850-2960 cm⁻¹) and the C=C stretching of the alkene groups (around 1640-1680 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For dilinoleyl ketone, the protons on the carbons alpha to the carbonyl group are expected to appear as a triplet in the downfield region of approximately 2.2-2.4 ppm. The olefinic protons will be found further downfield, typically in the range of 5.3-5.4 ppm. The numerous methylene and methyl protons of the long aliphatic chains will give rise to a complex set of signals in the upfield region (0.8-1.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbonyl carbon. This carbon is highly deshielded and will appear as a singlet at a chemical shift greater than 200 ppm.[7] The carbons of the double bonds will resonate in the 120-140 ppm region. The carbons alpha to the carbonyl group will be found around 40-50 ppm, while the remaining aliphatic carbons will appear in the 10-40 ppm range.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dilinoleyl ketone (C37H66O), the molecular ion peak [M]⁺ would be expected at m/z 526.9. A common fragmentation pattern for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon. This would result in the formation of acylium ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent technique for assessing the purity of the synthesized dilinoleyl ketone. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable system. The purity can be determined by the area of the product peak relative to any impurity peaks. Commercial sources often report purities of >98% as determined by HPLC.[1]

Quantitative Data Summary

Property Value Reference
Molecular FormulaC37H66O[1]
Molecular Weight526.92 g/mol [1]
CAS Number1169768-30-2[1]
Spectroscopic Data (Expected) Characteristic Signal
FTIR (cm⁻¹) ~1670 (C=O stretch, unsaturated ketone)
~2850-2960 (C-H stretch, aliphatic)
~1650 (C=C stretch, alkene)
¹H NMR (ppm) 5.3-5.4 (olefinic protons)
2.2-2.4 (protons α to C=O)
0.8-1.6 (aliphatic protons)
¹³C NMR (ppm) >200 (C=O)
120-140 (olefinic carbons)
40-50 (carbons α to C=O)
10-40 (aliphatic carbons)
Mass Spec (m/z) 526.9 [M]⁺

Visualizing the Synthesis and Workflow

Diagram of the Catalytic Ketonization of Linoleic Acid:

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Linoleic_Acid_1 Linoleic Acid Catalyst CeO2 Catalyst 350-400°C Linoleic_Acid_1->Catalyst Linoleic_Acid_2 Linoleic Acid Linoleic_Acid_2->Catalyst Dilinoleyl_Ketone Dilinoleyl Ketone Catalyst->Dilinoleyl_Ketone CO2 CO2 Catalyst->CO2 H2O H2O Catalyst->H2O

Caption: Catalytic ketonization of linoleic acid to dilinoleyl ketone.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (CeO2, 400°C, N2) Start->Catalyst_Prep Reaction Vapor-Phase Ketonization (Linoleic Acid over Catalyst) Catalyst_Prep->Reaction Condensation Condensation of Products Reaction->Condensation Workup Aqueous Work-up (Hexane, NaHCO3, Brine) Condensation->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Characterization (FTIR, NMR, MS, HPLC) Purification->Characterization End Pure Dilinoleyl Ketone Characterization->End

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion and Future Outlook

This guide has provided a detailed framework for the synthesis and characterization of dilinoleyl ketone. While the catalytic ketonization of linoleic acid presents a viable and scalable synthetic route, further optimization of reaction conditions, including catalyst selection and process parameters, could lead to improved yields and purity. The comprehensive characterization protocol outlined ensures the unambiguous identification and quality assessment of the final product. As the demand for advanced lipid-based materials in drug delivery and other high-technology applications continues to grow, a thorough understanding of the synthesis and properties of molecules like dilinoleyl ketone will be of paramount importance for future innovation.

References

  • Process for producing ketones from fatty acids. (n.d.). Google Patents.
  • M.Sc. Thesis: ACCEPTORLESS DEHYDROGENATIVE SYNTHESIS OF KETONES FROM ALCOHOLS USING CARBON SUPPORTED Ni NANO- CATALYST. (2022). BUET. Retrieved February 5, 2026, from [Link]

  • Method for synthesis of ketones from plant oils. (n.d.). Google Patents.
  • Process for producing ketones from fattyacids. (n.d.). Google Patents.
  • Synthesis of mono-ketones from 1,3-diketones. (n.d.). Google Patents.
  • Process for the preparation of ketones from fatty acids. (n.d.). Google Patents.
  • Ketonization of Long-Chain Esters. (n.d.). Polish Journal of Environmental Studies. Retrieved February 5, 2026, from [Link]

  • Synthesis of diethyl ketone. (n.d.). Google Patents.
  • Liquid phase catalytic ketonization of fatty acids with titanium dioxide. (2022). Lirias - KU Leuven. Retrieved February 5, 2026, from [Link]

  • Preparation of diethyl ketone. (n.d.). Google Patents.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 5, 2026, from [Link]

  • Catalytic deoxygenation of fatty acids via ketonization and a-carbon scissions over layered alkali titanate catalysts. (2022). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • IR: ketones. (n.d.). Retrieved February 5, 2026, from [Link]

  • Toward Catalytic Ketonization of Volatile Fatty Acids Extracted from Fermented Wastewater by Adsorption. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved February 5, 2026, from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved February 5, 2026, from [Link]

  • Synthesis of diisopropyl ketone. (n.d.). Google Patents.
  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. (n.d.). Treasures @ UT Dallas. Retrieved February 5, 2026, from [Link]

  • Catalytic Screening for the Production of Jet Fuel from Palmitic Acid. (2022). MatheO. Retrieved February 5, 2026, from [Link]

  • Production of unsaturated ketones. (n.d.). Google Patents.
  • Catalytic Ketonization of Carboxylic Acids Synthesis of Saturated and Unsaturated Ketones. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Examples for ketone synthesis in modern organic chemistry and... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • DIETHYL KETONE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 5, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Diisobutyl Ketone. (n.d.). Monument Chemical. Retrieved February 5, 2026, from [Link]

  • compared using 13C nmr spectroscopy. (n.d.). Retrieved February 5, 2026, from [Link]

  • Certificate of Analysis. (n.d.). Alpha Chemika. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Dilinoleyl Ketone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Dilinoleyl Ketone, also known as Bis(linoleyl) Ketone, is a unique lipid molecule characterized by its long, unsaturated aliphatic chains and a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilinoleyl Ketone, also known as Bis(linoleyl) Ketone, is a unique lipid molecule characterized by its long, unsaturated aliphatic chains and a central ketone functional group. Its molecular structure imparts a combination of flexibility, oxidative reactivity, and specific polarity, making it a subject of increasing interest in various scientific fields, particularly in the realm of drug delivery and biomembrane research. This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and potential applications of Dilinoleyl Ketone, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Formula

Dilinoleyl Ketone is a symmetrical ketone featuring two linoleyl chains attached to the carbonyl carbon. Linoleic acid is an 18-carbon unsaturated fatty acid with two double bonds. Consequently, the structure of Dilinoleyl Ketone is characterized by two C18 hydrocarbon chains, each containing two sites of unsaturation, linked by a ketone group.

Molecular Formula: C_37H_66O[]

Chemical Name: (18Z,21Z)-heptatriaconta-18,21-dien-17-one

CAS Number: 1169768-30-2

The presence of the two linoleyl chains results in a molecule with a high degree of conformational flexibility. The double bonds in the linoleyl chains are typically in the cis configuration, which introduces kinks in the hydrocarbon chains. This structural feature is crucial as it influences the packing of the molecule in lipid assemblies and contributes to the fluidity of membranes incorporating this lipid. The central ketone group introduces a polar region in an otherwise nonpolar molecule, which can affect its interactions with other molecules and its behavior at interfaces.

Below is a 2D representation of the Dilinoleyl Ketone structure.

Caption: 2D Structure of Dilinoleyl Ketone.

Synthesis of Dilinoleyl Ketone

The synthesis of symmetrical long-chain aliphatic ketones such as Dilinoleyl Ketone is most commonly achieved through the ketonic decarboxylation of the corresponding fatty acid. In this case, two molecules of linoleic acid are condensed to form the ketone, with the concurrent loss of one molecule of carbon dioxide and one molecule of water.

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway Linoleic_Acid 2 x Linoleic Acid (C18H32O2) Dilinoleyl_Ketone Dilinoleyl Ketone (C37H66O) Linoleic_Acid->Dilinoleyl_Ketone Ketonic Decarboxylation Catalyst Catalyst (e.g., Metal Oxide) Catalyst->Dilinoleyl_Ketone Heat Heat (High Temperature) Heat->Dilinoleyl_Ketone Byproducts CO2 + H2O Dilinoleyl_Ketone->Byproducts releases

Caption: Proposed synthesis of Dilinoleyl Ketone.

Experimental Protocol: Ketonic Decarboxylation of Linoleic Acid (Proposed)

Materials:

  • Linoleic acid

  • Catalyst (e.g., iron (III) oxide, manganese (IV) oxide, or a mixed metal oxide)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Inert gas (e.g., Nitrogen or Argon)

Apparatus:

  • Three-necked round-bottom flask

  • Distillation apparatus (e.g., Dean-Stark trap)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

Procedure:

  • Catalyst Activation (if required): The catalyst may need to be activated by heating under a vacuum to remove any adsorbed water.

  • Reaction Setup: The three-necked flask is charged with linoleic acid and the catalyst. The flask is then fitted with a distillation apparatus, a condenser, and an inlet for an inert gas.

  • Inert Atmosphere: The reaction vessel is flushed with an inert gas to prevent oxidation of the unsaturated fatty acid at high temperatures.

  • Heating: The reaction mixture is heated to a high temperature, typically in the range of 300-400 °C. The exact temperature will depend on the catalyst used.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the collection of water in the distillation apparatus.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the Dilinoleyl Ketone.

Physicochemical Properties and Characterization

The physicochemical properties of Dilinoleyl Ketone are largely dictated by its long, unsaturated alkyl chains and the central ketone group.

PropertyPredicted Value/Characteristic
Appearance Likely a pale yellow, oily liquid at room temperature.
Molecular Weight 526.93 g/mol
Boiling Point High, expected to be well above 300 °C.
Melting Point Low, expected to be below room temperature.
Solubility Insoluble in water. Soluble in nonpolar organic solvents like hexane, diethyl ether, and chloroform.
Purity Commercially available with >98% purity as determined by HPLC.[]
Storage Recommended to be stored at -20°C to prevent degradation.[]
Spectral Characterization (Predicted)

Infrared (IR) Spectroscopy:

  • A strong, characteristic absorption band is expected in the region of 1715-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

  • Absorption bands around 3010 cm⁻¹ due to the =C-H stretching of the alkene groups.

  • Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H stretching of the aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Signals in the region of 5.3-5.4 ppm corresponding to the vinyl protons of the double bonds.

    • A triplet at approximately 2.4 ppm corresponding to the α-protons adjacent to the carbonyl group.

    • Multiple signals in the region of 0.8-2.2 ppm corresponding to the various methylene and methyl protons of the linoleyl chains.

  • ¹³C NMR:

    • A signal in the downfield region, typically around 210 ppm, corresponding to the carbonyl carbon.

    • Signals in the region of 127-131 ppm corresponding to the sp² carbons of the double bonds.

    • A series of signals in the upfield region corresponding to the sp³ carbons of the aliphatic chains.

Mass Spectrometry (MS):

  • The molecular ion peak (M+) would be expected at m/z 526.93.

  • Characteristic fragmentation patterns for long-chain ketones would be observed, including α-cleavage on either side of the carbonyl group, resulting in fragment ions corresponding to the loss of one of the linoleyl chains.

Applications in Research and Drug Development

The unique structure of Dilinoleyl Ketone makes it a valuable tool in several areas of research and development, particularly in the formulation of drug delivery systems.

Lipid-Based Drug Delivery Systems

Dilinoleyl Ketone is described as a lipid membrane and a potential carrier of nucleic acids.[] Its amphiphilic nature, with a polar head (the ketone group) and two long nonpolar tails, allows it to be incorporated into lipid bilayers of liposomes and other lipid nanoparticles.

Potential Advantages in Drug Delivery:

  • Membrane Fluidity: The cis double bonds in the linoleyl chains can increase the fluidity of lipid membranes, which may be beneficial for the fusion of the delivery vehicle with cell membranes and the subsequent release of the payload.

  • Biocompatibility: As a derivative of a naturally occurring fatty acid, Dilinoleyl Ketone is expected to have good biocompatibility.

  • Nucleic Acid Delivery: The ketone group may provide a site for interaction with nucleic acids or other components of a formulation, potentially aiding in the encapsulation and delivery of genetic material such as siRNA, mRNA, or plasmid DNA.

The workflow for utilizing Dilinoleyl Ketone in the formulation of lipid nanoparticles for nucleic acid delivery can be conceptualized as follows:

Drug_Delivery_Workflow cluster_0 Formulation cluster_1 Characterization cluster_2 Application DK Dilinoleyl Ketone Formulation_Method Formulation Method (e.g., Ethanol Injection, Microfluidics) DK->Formulation_Method Other_Lipids Helper Lipids (e.g., Phospholipids, Cholesterol) Other_Lipids->Formulation_Method Nucleic_Acid Nucleic Acid Cargo (siRNA, mRNA, etc.) Nucleic_Acid->Formulation_Method LNP_Formation Lipid Nanoparticle (LNP) Formation Formulation_Method->LNP_Formation Size_Zeta Size and Zeta Potential Analysis LNP_Formation->Size_Zeta Encapsulation_Efficiency Encapsulation Efficiency Measurement LNP_Formation->Encapsulation_Efficiency In_Vitro_Transfection In Vitro Cell Transfection Encapsulation_Efficiency->In_Vitro_Transfection In_Vivo_Delivery In Vivo Animal Studies In_Vitro_Transfection->In_Vivo_Delivery Therapeutic_Effect Evaluation of Therapeutic Effect In_Vivo_Delivery->Therapeutic_Effect

Sources

Foundational

An In-Depth Technical Guide to the Biophysical Characterization of Membranes Containing Dilinoleyl Ketone

For Researchers, Scientists, and Drug Development Professionals Abstract The intricate dance of lipids and proteins within biological membranes governs a vast array of cellular processes. Understanding how exogenous mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of lipids and proteins within biological membranes governs a vast array of cellular processes. Understanding how exogenous molecules, such as dilinoleyl ketone, influence the biophysical properties of these membranes is paramount for advancements in drug delivery, toxicology, and fundamental cell biology. This guide provides a comprehensive technical overview of the key methodologies employed to characterize lipid bilayers incorporating dilinoleyl ketone. We delve into the causality behind experimental choices, offering field-proven insights into the setup, execution, and interpretation of results from powerful techniques including fluorescence spectroscopy, differential scanning calorimetry (DSC), atomic force microscopy (AFM), and Langmuir-Blodgett trough analysis. Each section is designed to be a self-validating system, providing detailed protocols and the theoretical underpinnings necessary for robust and reproducible research.

Introduction: The Significance of Dilinoleyl Ketone in Membrane Biophysics

Biological membranes are not merely passive barriers; they are dynamic, fluid structures whose properties are finely tuned by their lipid composition.[1][2] The introduction of foreign molecules can significantly alter the delicate balance of forces that maintain membrane integrity and function.[3] Dilinoleyl ketone, a molecule featuring two unsaturated linoleyl chains linked by a central ketone group, presents a unique case for study. Its structure suggests the potential for significant interaction with the hydrophobic core of the lipid bilayer, potentially influencing membrane fluidity, phase behavior, and permeability.

Ketone bodies, in a broader biological context, are known to be produced during periods of low glucose availability and can have significant metabolic and signaling roles.[4][5] While dilinoleyl ketone itself is not a canonical ketone body, the presence of the ketone functional group within a lipid-like structure raises intriguing questions about its potential to modulate membrane properties. Studies on other bioactive ketones have shown their ability to expand and increase the elasticity of lipid monolayers, suggesting that dilinoleyl ketone could exert similar mechanical effects on membranes.[6] Furthermore, the unsaturated linoleyl chains are susceptible to oxidation, a process known to dramatically alter membrane mechanics and permeability.[7][8][9][10][11]

This guide will equip researchers with the knowledge to systematically investigate the biophysical consequences of incorporating dilinoleyl ketone into model lipid membranes.

Foundational Techniques for Membrane Characterization

A multi-faceted approach is essential to fully elucidate the impact of dilinoleyl ketone on membrane biophysics. We will explore four key techniques that provide complementary information on membrane structure, dynamics, and stability.

Fluorescence Spectroscopy: Probing Membrane Fluidity and Organization

Fluorescence-based methods are powerful tools for investigating the dynamic properties of lipid bilayers at the molecular level.[12][13] Techniques like Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Recovery After Photobleaching (FRAP) can quantify the diffusion of lipids and proteins within the membrane, providing a direct measure of fluidity.[12]

One of the most accessible methods for assessing membrane fluidity is fluorescence polarization, which measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[14] The principle lies in the relationship between the rotational speed of the probe and the local viscosity of its environment.[14] In a more fluid membrane, the probe rotates more freely, leading to lower polarization (or anisotropy) of the emitted light.[14]

Causality Behind Experimental Choices: The choice of fluorescent probe is critical. A common choice is 1,6-diphenyl-1,3,5-hexatriene (DPH), a hydrophobic molecule that partitions into the nonpolar core of the membrane.[15] Its fluorescence characteristics are sensitive to the packing of the lipid acyl chains.[14]

  • Liposome Preparation:

    • Prepare unilamellar liposomes from a desired lipid composition (e.g., DOPC, DPPC, or a mixture) with and without varying concentrations of dilinoleyl ketone.[16]

    • A common method is the thin-film hydration technique followed by extrusion through polycarbonate filters to obtain vesicles of a defined size.

  • Probe Incorporation:

    • Incubate the prepared liposomes with a solution of DPH in a suitable solvent (e.g., methanol or ethanol) at a probe-to-lipid ratio that minimizes self-quenching (typically 1:200 to 1:500).

    • Allow for sufficient incubation time for the probe to fully incorporate into the lipid bilayers.

  • Fluorescence Measurement:

    • Use a spectrofluorometer equipped with polarizers in both the excitation and emission light paths.

    • Excite the DPH-labeled liposomes with vertically polarized light (typically around 360 nm).

    • Measure the fluorescence intensity of the emitted light through both vertical (I_parallel) and horizontal (I_perpendicular) polarizers (typically around 430 nm).

  • Data Analysis:

    • Calculate the fluorescence polarization (P) or anisotropy (r) using the following equations:

      • P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

      • r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

      • Where G is the G-factor, an instrument-specific correction factor.

    • Compare the polarization/anisotropy values for membranes with and without dilinoleyl ketone. A decrease in these values indicates an increase in membrane fluidity.

Diagram: Fluorescence Polarization Workflow

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_liposomes Prepare Liposomes (with/without Dilinoleyl Ketone) incorporate_probe Incorporate Fluorescent Probe (DPH) prep_liposomes->incorporate_probe excite Excite with Vertically Polarized Light incorporate_probe->excite measure_parallel Measure Parallel Emission Intensity (I_parallel) excite->measure_parallel measure_perp Measure Perpendicular Emission Intensity (I_perpendicular) excite->measure_perp calculate_p Calculate Polarization (P) or Anisotropy (r) measure_parallel->calculate_p measure_perp->calculate_p compare Compare Values to Determine Fluidity Changes calculate_p->compare

Caption: Workflow for assessing membrane fluidity using fluorescence polarization.

Differential Scanning Calorimetry (DSC): Characterizing Thermotropic Phase Behavior

DSC is a powerful thermal analysis technique used to study the phase transitions of lipid bilayers.[15][17][18][19][20][21] It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the temperature and enthalpy of phase transitions.[17][20]

Causality Behind Experimental Choices: The inclusion of molecules like dilinoleyl ketone into a lipid bilayer can disrupt the ordered packing of the lipid acyl chains. This disruption is reflected in changes to the main phase transition (gel to liquid-crystalline) of the membrane. By analyzing the DSC thermogram, one can infer how dilinoleyl ketone affects the cooperativity of the transition and the overall stability of the different lipid phases.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of the desired lipid composition with and without dilinoleyl ketone. MLVs are often preferred for DSC as they provide a stronger signal.

    • Accurately weigh the lipid/dilinoleyl ketone mixture into a DSC pan and hydrate with a specific volume of buffer.

  • DSC Measurement:

    • Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show one or more peaks corresponding to phase transitions.

    • Determine the peak temperature (Tm), which represents the main phase transition temperature.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

    • Analyze the peak width, which provides information about the cooperativity of the transition. A broader peak suggests lower cooperativity.

Table: Interpreting DSC Data for Membranes with Dilinoleyl Ketone

ParameterChange with Dilinoleyl KetoneInterpretation
Transition Temperature (Tm) DecreaseDestabilization of the gel phase; increased fluidity.
IncreaseStabilization of the gel phase; decreased fluidity.
Enthalpy (ΔH) DecreaseReduced van der Waals interactions between acyl chains.
Peak Width (Cooperativity) Increase (Broader Peak)Disruption of the ordered packing of lipids.
Atomic Force Microscopy (AFM): Visualizing Membrane Structure and Mechanics

AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers (SLBs) with nanometer-scale resolution.[22][23][24][25] It can also be used in force spectroscopy mode to probe the mechanical properties of the membrane, such as its thickness and breakthrough force.[22][26]

Causality Behind Experimental Choices: The incorporation of dilinoleyl ketone may lead to changes in the overall thickness of the bilayer or the formation of distinct domains with different physical properties. AFM can directly visualize these structural changes. Force spectroscopy provides a quantitative measure of how dilinoleyl ketone affects the mechanical stability of the membrane.

  • SLB Formation:

    • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (with and without dilinoleyl ketone) via sonication or extrusion.

    • Deposit the SUVs onto a freshly cleaved mica substrate. The vesicles will adsorb, rupture, and fuse to form a continuous SLB.

  • AFM Imaging:

    • Image the SLB in a liquid cell under buffer using either contact or tapping mode.

    • Acquire topographic images to visualize the overall structure of the bilayer, including any defects or domains.

  • Force Spectroscopy:

    • Position the AFM tip over a region of interest on the SLB.

    • Perform force-distance measurements by pressing the tip into the membrane and then retracting it.

    • The resulting force curve will show a "breakthrough" event where the tip punctures the bilayer.

  • Data Analysis:

    • From the topographic images, measure the height difference between the SLB and the mica substrate to determine the bilayer thickness.

    • From the force curves, determine the breakthrough force, which is a measure of the membrane's resistance to puncture.

    • Compare the thickness and breakthrough force of membranes with and without dilinoleyl ketone.

Diagram: AFM Force Spectroscopy on a Lipid Bilayer

G cluster_approach Approach cluster_indent Indentation cluster_puncture Puncture cluster_retract Retraction tip_above AFM Tip Approaches the Supported Lipid Bilayer tip_indents Tip Indents the Membrane Surface tip_above->tip_indents Increasing Force tip_punctures Tip Punctures the Bilayer (Breakthrough Event) tip_indents->tip_punctures Increasing Force tip_retracts Tip is Retracted from the Surface tip_punctures->tip_retracts Decreasing Force

Caption: Schematic of an AFM force spectroscopy experiment on a supported lipid bilayer.

Langmuir-Blodgett Trough: Investigating Monolayer Properties

The Langmuir-Blodgett (LB) trough is an instrument used to form and characterize monomolecular films at an air-water interface.[27][28][29][30][31] By compressing a lipid monolayer, one can obtain a surface pressure-area (π-A) isotherm, which provides valuable information about the packing and phase behavior of the lipid molecules.[27]

Causality Behind Experimental Choices: Dilinoleyl ketone, being amphiphilic to some extent, will orient itself at the air-water interface along with the lipid molecules. The π-A isotherm will reveal how dilinoleyl ketone affects the area occupied by each lipid molecule and the compressibility of the monolayer, providing insights into its interactions with the lipid headgroups and acyl chains.

  • Monolayer Formation:

    • Fill the LB trough with a pure water or buffer subphase.

    • Spread a solution of the lipid/dilinoleyl ketone mixture in a volatile solvent (e.g., chloroform) onto the subphase.[28]

    • Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.[28]

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using movable barriers.[28]

    • Simultaneously measure the surface pressure (π) using a Wilhelmy plate as a function of the mean molecular area (A).

  • Data Analysis:

    • Plot the surface pressure versus the mean molecular area to obtain the π-A isotherm.

    • Analyze key features of the isotherm, including:

      • Lift-off area: The area at which the surface pressure begins to rise.

      • Collapse pressure: The pressure at which the monolayer collapses.

      • Compressibility modulus (Cs⁻¹): A measure of the monolayer's elasticity, calculated from the slope of the isotherm.

Table: Interpreting Langmuir Isotherm Data for Monolayers with Dilinoleyl Ketone

ParameterChange with Dilinoleyl KetoneInterpretation
Lift-off Area IncreaseExpansion of the monolayer; dilinoleyl ketone occupies space between lipid molecules.
DecreaseCondensing effect on the monolayer.
Collapse Pressure DecreaseDestabilization of the monolayer.
IncreaseStabilization of the monolayer.
Compressibility Modulus (Cs⁻¹) DecreaseIncreased fluidity/elasticity of the monolayer.[6]
IncreaseIncreased rigidity of the monolayer.

Synthesizing the Data: A Holistic View

The true power of this multi-technique approach lies in the synthesis of the data. For example, an increase in membrane fluidity observed by fluorescence polarization should correlate with a decrease in the main phase transition temperature and enthalpy as measured by DSC. Similarly, changes in monolayer packing observed with the Langmuir trough can help explain alterations in bilayer thickness and mechanical stability seen with AFM. By combining these complementary perspectives, a comprehensive and self-validating picture of the biophysical effects of dilinoleyl ketone on lipid membranes can be constructed.

Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the in-depth biophysical characterization of membranes containing dilinoleyl ketone. For drug development professionals, understanding how a molecule like dilinoleyl ketone modifies membrane properties is crucial for predicting its potential effects on drug delivery systems, cellular uptake, and off-target interactions. For researchers and scientists in cell biology, these techniques offer a window into the fundamental principles of membrane organization and dynamics.

Future studies could expand on this work by investigating the effects of dilinoleyl ketone in more complex, biologically relevant membrane models that include a variety of lipid species and membrane proteins.[32] Additionally, exploring the impact of dilinoleyl ketone oxidation on membrane biophysics would be a critical next step, given the known effects of lipid peroxidation on membrane integrity.[8][9]

References

  • Alberts, B., Johnson, A., Lewis, J., et al. (2002). The Lipid Bilayer. In Molecular Biology of the Cell (4th ed.). Garland Science. Available at: [Link]

  • Arisaka, F., Arisaka, F., & Arisaka, F. (2021). Langmuir–Blodgett Nanoarchitectonics, Out of the Box. Accounts of Materials Research, 2(12), 1143-1155. Available at: [Link]

  • Biolin Scientific. (n.d.). Langmuir & Langmuir-Blodgett Troughs. Retrieved from [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved from [Link]

  • Demetzos, C. (2008). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability. Journal of Liposome Research, 18(3), 159-173. Available at: [Link]

  • García, D. A., et al. (2016). Effects of bioactive monoterpenic ketones on membrane organization. A langmuir film study. Chemistry and Physics of Lipids, 199, 43-51. Available at: [Link]

  • Heerklotz, H. (2008). Differential scanning calorimetry of protein-lipid interactions. Methods in molecular biology (Clifton, N.J.), 400, 439-51. Available at: [Link]

  • Jo, S., et al. (2015). Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics. Langmuir, 31(50), 13648-13656. Available at: [Link]

  • Khmelinskaia, A., et al. (2024). Lipid oxidation alters membrane mechanics favoring permeabilization. bioRxiv. Available at: [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in molecular biology (Clifton, N.J.), 400, 171-94. Available at: [Link]

  • Ly, H. V., & Long, J. R. (2010). Atomic Force Microscopy Force Mapping in the Study of Supported Lipid Bilayers. Langmuir, 26(11), 8674-8681. Available at: [Link]

  • Maccarini, M., et al. (2022). Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies. International Journal of Molecular Sciences, 23(15), 8497. Available at: [Link]

  • Park Systems. (2022). Investigation of lipid bilayer formation by AFM. Retrieved from [Link]

  • Picas, L., et al. (2012). The atomic force microscope as a tool for studying phase separation in lipid membranes (Review). Journal of Physics: Condensed Matter, 24(28), 284102. Available at: [Link]

  • Sezgin, E., Levental, I., & Schwille, P. (2017). Fluorescence techniques to study lipid dynamics. Cold Spring Harbor perspectives in biology, 9(5), a023555. Available at: [Link]

  • Sharma, G., et al. (2015). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. Journal of visualized experiments : JoVE, (101), 52834. Available at: [Link]

  • Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Retrieved from [Link]

  • Wikipedia. (2023). Langmuir–Blodgett trough. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Membrane fluidity. In Wikipedia. Retrieved from [Link]

  • Wnętrzewski, J., et al. (2022). Characterization of Phase Separated Planar Lipid Bilayer Membrane by Fluorescence Ratio Imaging and Scanning Probe Microscope. International Journal of Molecular Sciences, 23(16), 8966. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Compatibility of Dilinoleyl Ketone

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of Dilinoleyl Ketone. This guide is structured for application scientists and formulation engine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of Dilinoleyl Ketone. This guide is structured for application scientists and formulation engineers in the drug delivery sector.

Executive Summary & Chemical Identity

Dilinoleyl Ketone (IUPAC: Heptatriaconta-6,9,28,31-tetraen-19-one) is a symmetrical, long-chain aliphatic ketone derived from linoleic acid.[1] Characterized by two C17 unsaturated chains flanking a central carbonyl group, this lipid exhibits high lipophilicity and a low melting point due to significant cis-unsaturation (four double bonds).

Its solubility profile is critical for its primary application: Lipid Nanoparticle (LNP) formulation , where it often serves as a structural lipid or a precursor to ionizable cationic lipids.

Physicochemical Profile
PropertySpecification
CAS Number 1169768-30-2
Molecular Formula C₃₇H₆₆O
Molecular Weight 526.9 g/mol
Predicted LogP > 14.0 (Highly Lipophilic)
Physical State (20°C) Viscous Liquid / Low-melting Semi-solid
Key Structural Feature Central Carbonyl (

) + 4 cis double bonds (kinks prevent crystallization)

Theoretical Solubility Framework

The solubility of Dilinoleyl Ketone is governed by the Hansen Solubility Parameters (HSP) , specifically the interplay between dispersion forces (


) and the weak polar interactions (

) of the central ketone group.
  • Dominant Dispersion Forces: The molecule is ~95% hydrocarbon by mass. Consequently,

    
     (dispersion) is the primary driver for solvation. Solvents with high non-polar character (alkanes, aromatics) are thermodynamically favored.
    
  • The "Kink" Effect: Unlike its saturated analog (Distearyl ketone, MP ~88°C), the cis-6,9 unsaturation in the linoleyl chains disrupts Van der Waals packing. This significantly lowers the lattice energy, making Dilinoleyl Ketone soluble in a broader range of solvents, including cold ethanol, where saturated analogs would precipitate.

Predicted Solubility Matrix

Based on dielectric constant (


) and polarity index.
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Chloroform, Dichloromethane (DCM)Excellent (>100 mg/mL)Perfect match for lipophilic backbone; dipole interactions stabilize the ketone.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneExcellent (>100 mg/mL)Driven purely by entropy and dispersion forces ("Like dissolves like").
Aromatic Hydrocarbons Toluene, BenzeneExcellent (>100 mg/mL)

-electron interactions from solvent complement the alkene unsaturation.
Polar Organic Solvents Ethanol, Isopropanol (IPA)Good (Temperature Dependent)Soluble at RT; critical for LNP "Ethanol Injection" methods. High concentration may require warming.
Polar Aprotic Acetone, THF, Ethyl AcetateGood to Excellent The ketone group interacts favorably with aprotic dipoles; THF is a universal solvent here.
Aqueous Water, PBS, TRIS BufferInsoluble (< 1 µg/mL)Hydrophobic effect dominates; thermodynamically unstable in aqueous phase.

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP) for validating solubility in a specific solvent.

Phase A: Saturation Equilibrium
  • Preparation: Weigh 100 mg of Dilinoleyl Ketone into a 4 mL borosilicate glass vial (PTFE-lined cap).

  • Solvent Addition: Add the target solvent in 100 µL increments (titration method) or add a fixed volume (e.g., 1 mL) to create a supersaturated suspension.

  • Equilibration: Vortex for 60 seconds. Place in a thermomixer at 25°C, shaking at 800 RPM for 24 hours.

    • Note: For viscous lipids, ensure no "oil droplets" remain separated at the bottom.

  • Separation: Centrifuge at 10,000

    
     g for 10 minutes to pellet any undissolved material.
    
Phase B: Quantification (High-Sensitivity)

Since Dilinoleyl Ketone lacks a strong UV chromophore, UV-Vis detection is unreliable. Use CAD (Charged Aerosol Detection) or Gravimetric Analysis .

  • Gravimetric Method:

    • Pipette 500 µL of the clear supernatant into a pre-weighed aluminum drying pan.

    • Evaporate solvent under a nitrogen stream.

    • Dry in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue. Calculate solubility (

      
      ) as:
      
      
      
      
Phase C: Workflow Visualization

SolubilityProtocol Start Start: 100mg Lipid SolventAdd Add Solvent (1 mL) Start->SolventAdd Vortex Vortex & Thermomix 24h @ 25°C SolventAdd->Vortex Check Visual Inspection Vortex->Check AddMore Add more Lipid (Supersaturation) Check->AddMore Fully Dissolved Centrifuge Centrifuge 10k x g, 10 min Check->Centrifuge Precipitate Present AddMore->Vortex Supernatant Extract Supernatant Centrifuge->Supernatant Analysis Quantification (HPLC-CAD or Gravimetric) Supernatant->Analysis

Figure 1: Decision tree for determining the saturation solubility of lipophilic ketones.

Application Logic: LNP Formulation

In the context of drug delivery, the solubility of Dilinoleyl Ketone in Ethanol is the critical quality attribute (CQA).

  • Ethanol Injection Method: The lipid is dissolved in ethanol and rapidly mixed with an acidic aqueous buffer containing RNA.

  • The Critical Threshold: Dilinoleyl Ketone must remain soluble in 100% ethanol but must precipitate/self-assemble into nanoparticles immediately upon mixing with water (reaching ~25-30% ethanol concentration).

  • Troubleshooting: If the ketone crystallizes in the ethanol stock, gentle warming to 37°C is permissible. Its high thermal stability (due to lack of labile ester bonds) allows for brief heating.

Solvent Selection Logic for LNPs

SolventSelection Input Dilinoleyl Ketone Process Intended Process? Input->Process Stock Stock Storage Process->Stock Long-term LNP LNP Formulation Process->LNP Drug Delivery Purification Synthesis/Purification Process->Purification Chemistry Hexane Hexane/Toluene (Max Solubility) Stock->Hexane Prevents Hydrolysis (if impurities exist) Ethanol Ethanol (Anhydrous) (Miscible with Water) LNP->Ethanol Required for Microfluidic Mixing DCM DCM/Chloroform (High Volatility) Purification->DCM Column Chromatography

Figure 2: Strategic solvent selection based on the intended downstream application.

References

  • American Oil Chemists' Society (AOCS). (2019). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.).[2][3] Compound Summary: Heptatriaconta-6,9,28,31-tetraen-19-ol (Alcohol Analog).[4] National Library of Medicine. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Researcher's Guide to Incorporating Dilinoleyl Ketone into Liposomal Bilayers

Abstract & Rationale Liposomes are well-established, versatile nanocarriers for therapeutic agents and have seen extensive use in drug development. Their ability to encapsulate hydrophilic drugs within their aqueous core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Liposomes are well-established, versatile nanocarriers for therapeutic agents and have seen extensive use in drug development. Their ability to encapsulate hydrophilic drugs within their aqueous core and intercalate hydrophobic compounds within their lipid bilayer makes them highly adaptable. This guide focuses on the incorporation of Dilinoleyl Ketone, a highly hydrophobic molecule, into the liposomal bilayer. Dilinoleyl Ketone, with its two long linoleyl (C18:2) chains, is structurally similar to phospholipids and is expected to integrate stably within the lipid membrane rather than being passively encapsulated.[1][2][3] This unique characteristic positions it as a potential structural component to modify membrane properties or as a lipid-like active pharmaceutical ingredient (API).

This document provides a comprehensive framework for researchers, scientists, and drug development professionals. It outlines the critical pre-formulation considerations, provides detailed, step-by-step protocols for two distinct manufacturing methods (Thin-Film Hydration and Microfluidics), and details the essential characterization techniques required to validate the successful incorporation and quality of the final formulation.

Pre-Formulation & Scientific Considerations

The successful incorporation of Dilinoleyl Ketone is predicated on a thorough understanding of its physicochemical properties and how it will interact with other lipid components.

Physicochemical Properties of Dilinoleyl Ketone

Dilinoleyl Ketone (C₃₇H₆₆O) is a large, lipid-like molecule with a molecular weight of approximately 526.92 g/mol .[1] Its structure, dominated by two unsaturated C18 hydrocarbon chains, renders it extremely hydrophobic and practically insoluble in water.[4] The central ketone group introduces a point of polarity, but the molecule as a whole is non-amphiphilic.[5][6] This high degree of lipophilicity dictates that it will preferentially partition into the hydrophobic core of the liposomal bilayer.[3][7]

Rationale for Lipid Selection

The choice of phospholipids is critical and should be guided by the desired physical characteristics of the final liposome, such as membrane rigidity and in-vivo stability.[8][9]

  • Phospholipid Headgroup: The headgroup (e.g., phosphocholine, phosphoethanolamine) will influence the surface charge and can affect interactions with biological systems.

  • Acyl Chain Compatibility: The long, unsaturated linoleyl chains of the ketone will interact most favorably with phospholipids containing similar acyl chains. Using phospholipids with unsaturated chains, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), can enhance the compatibility and integration of Dilinoleyl Ketone into the bilayer. Saturated lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) will create a more rigid, ordered membrane.

  • Cholesterol's Role: Cholesterol is a crucial component for modulating membrane fluidity and stability.[10][11] It intercalates between phospholipid molecules, increasing the packing density and reducing the permeability of the bilayer.[12] For a bilayer containing the bulky Dilinoleyl Ketone, cholesterol can help to fill voids and mitigate potential disruptions, thereby enhancing vesicle stability.[12][13][14] A typical starting molar ratio for lipid formulations is in the range of 2:1 to 1:1 phospholipid to cholesterol.[14]

Solvent Selection

A common solvent system is required to dissolve the Dilinoleyl Ketone along with the selected phospholipids and cholesterol to create a homogenous mixture prior to liposome formation.[7][8] A mixture of chloroform and methanol is often effective, though ethanol is a less toxic alternative commonly used in scalable methods like microfluidics.[15] The goal is to achieve a clear, single-phase solution, ensuring that all components are fully mixed at the molecular level.

Liposome Preparation Protocols

Two methods are presented: the traditional Thin-Film Hydration method, ideal for laboratory-scale research, and the modern Microfluidics approach, which offers superior control and scalability.[16]

Protocol 1: Thin-Film Hydration Followed by Extrusion

This classic technique, also known as the Bangham method, involves the formation of a thin lipid film which is then hydrated to form liposomes.[17][18][19]

Workflow Diagram: Thin-Film Hydration

G cluster_prep Preparation cluster_form Formation & Sizing cluster_final Final Product A 1. Co-dissolve Lipids & Ketone in Organic Solvent B 2. Create Thin Film via Rotary Evaporation A->B Homogeneous Mixture C 3. Dry Film Under Vacuum (Remove Residual Solvent) B->C Lipid Film D 4. Hydrate Film with Aqueous Buffer (T > Tc) C->D Dried Film E 5. Vortex/Agitate to form Multilamellar Vesicles (MLVs) D->E Hydration F 6. Extrude Through Membranes (e.g., 100 nm) E->F MLV Suspension G Unilamellar Liposomes (LUVs) F->G Sized LUVs G cluster_streams Input Streams cluster_process Process cluster_output Output & Purification Lipid Lipid Phase: Phospholipid + Cholesterol + Dilinoleyl Ketone in Ethanol Pumps Syringe Pumps Lipid->Pumps Aqueous Aqueous Phase: Buffer (e.g., PBS) Aqueous->Pumps Chip Microfluidic Chip (Rapid Mixing) Pumps->Chip Controlled Flow Rates Collection Liposome Suspension (in buffer/ethanol mixture) Chip->Collection Self-Assembly Purification Dialysis / TFF (Ethanol Removal) Collection->Purification Final Final Liposome Formulation Purification->Final

Caption: Workflow for liposome production via microfluidics.

Step-by-Step Methodology:

  • Phase Preparation:

    • Lipid Phase: Prepare a stock solution of phospholipid, cholesterol, and Dilinoleyl Ketone in ethanol. A typical total lipid concentration is 10-20 mg/mL. [15] * Aqueous Phase: Prepare the desired aqueous buffer (e.g., PBS).

  • System Setup: Load the lipid-ethanol solution and the aqueous buffer into separate syringes and place them onto a microfluidic syringe pump system (e.g., NanoAssemblr).

  • Mixing and Formation: Pump the two streams into a microfluidic cartridge. The rapid, controlled mixing within the microchannels causes a rapid change in solvent polarity, forcing the lipids and Dilinoleyl Ketone to self-assemble into liposomes. [20]The final particle size is controlled by parameters such as the total flow rate and the flow rate ratio (FRR) of the aqueous to the alcoholic phase. An FRR of 3:1 or 5:1 is common.

  • Purification: The resulting liposome suspension will contain ethanol. This must be removed, typically by dialysis or tangential flow filtration (TFF), against the desired final buffer.

Characterization and Quality Control

Thorough characterization is essential to ensure the formulation meets the required specifications for size, stability, and composition.

Size and Polydispersity

Dynamic Light Scattering (DLS) is the standard technique for measuring the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the liposome population. [21][22]A low PDI value (< 0.2) indicates a monodisperse and homogenous sample. [23]

Surface Charge

Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of colloidal stability. [24]It is measured using electrophoretic light scattering (ELS). [25]Highly charged particles (either positive or negative, e.g., > |20| mV) will repel each other, preventing aggregation.

Verification of Incorporation

Since Dilinoleyl Ketone is part of the bilayer, traditional "encapsulation efficiency" is not the correct metric. Instead, the goal is to confirm the final lipid composition of the purified liposomes.

  • Methodology: This can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as lipids often lack a UV chromophore. [26][27] 1. Disrupt a known volume of the purified liposome formulation using a strong solvent like methanol or isopropanol to release all components into the solution. 2. Use a validated HPLC method (e.g., reverse-phase C18 column) to separate the individual components: phospholipid, cholesterol, and Dilinoleyl Ketone. 3. Quantify the amount of each component against standard curves. [26][28] 4. The results will confirm the final molar ratio of the components in the bilayer, thus verifying the successful and quantitative incorporation of Dilinoleyl Ketone.

Visualizing Bilayer Integration

G cluster_bilayer Liposome Bilayer cluster_core Aqueous Core p1 p7 p1->p7 p2 p8 p2->p8 p3 p4 p5 p11 p5->p11 p6 p12 p6->p12 p9 p10 c1 C c2 C dk1 DK

Sources

Application

Application Notes and Protocols: Dilinoleyl Ketone Analogs in Advanced Nucleic Acid Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Pivotal Role of Ionizable Lipids in Nucleic Acid Therapeutics The advent of nucleic acid-based...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Ionizable Lipids in Nucleic Acid Therapeutics

The advent of nucleic acid-based therapeutics, including siRNA, mRNA, and gene editing technologies, has heralded a new era in medicine.[1][2][3] The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the most clinically advanced non-viral vectors for nucleic acid delivery, a prominence underscored by the rapid development and deployment of mRNA-based COVID-19 vaccines.[2][4][5] At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[5][6]

This document provides a comprehensive guide to the application of dilinoleyl ketone analogs, a class of ionizable lipids, in the formulation of high-efficacy nucleic acid delivery systems. While specific public domain data on "dilinoleyl ketone" is limited, we will draw upon the extensive knowledge base established for structurally and functionally similar ionizable lipids, such as the clinically validated DLin-MC3-DMA, to provide detailed mechanistic insights and robust experimental protocols.[4] This approach ensures that the methodologies presented are grounded in field-proven principles of LNP technology.

Mechanism of Action: The Journey of a Dilinoleyl Ketone Analog-Based LNP

The efficacy of an ionizable lipid-containing LNP is determined by its ability to navigate a series of biological barriers to deliver its nucleic acid payload. The journey, from administration to cytosolic release, is a multi-step process orchestrated by the physicochemical properties of the LNP components.

  • Encapsulation: In an acidic aqueous environment (pH ~4), the tertiary amine of the dilinoleyl ketone analog becomes protonated, conferring a positive charge to the lipid.[5] This positive charge enables the electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid, initiating the formation of the LNP core.

  • Formulation and Stability: The LNP is typically formulated with other lipid components, including a PEGylated lipid to control particle size and prevent aggregation, cholesterol to enhance stability, and a helper lipid like DSPC to support the lipid bilayer structure.[7][8] At physiological pH (7.4), the ionizable lipid is largely neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.[5]

  • Systemic Circulation and Cellular Uptake: Once in circulation, the LNP can accumulate in specific tissues, such as the liver, often through the adsorption of endogenous proteins like Apolipoprotein E (ApoE), which facilitates receptor-mediated endocytosis by hepatocytes.[4][5][8]

  • Endosomal Escape: Following endocytosis, the LNP is trafficked into the endosomal pathway. The acidic environment of the late endosome (pH ~5.5-6.0) again protonates the ionizable lipid. This positive charge is thought to promote the interaction with negatively charged lipids in the endosomal membrane, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. This "proton sponge effect" is a critical step for the biological activity of the payload.[1]

Visualizing the Pathway: From Formulation to Cytosolic Delivery

LNP_Mechanism cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_uptake Cellular Uptake cluster_release Endosomal Escape (Acidic pH) Nucleic_Acid Nucleic Acid (- charge) LNP_Formation LNP Self-Assembly Nucleic_Acid->LNP_Formation Ionizable_Lipid Ionizable Lipid (+ charge) Ionizable_Lipid->LNP_Formation LNP_Circulating Neutral Surface LNP LNP_Formation->LNP_Circulating Neutralization ApoE ApoE Binding LNP_Circulating->ApoE Receptor_Binding Receptor-Mediated Endocytosis ApoE->Receptor_Binding Endosome Early Endosome Receptor_Binding->Endosome Late_Endosome Late Endosome (Protonation of Lipid) Endosome->Late_Endosome Membrane_Disruption Endosomal Membrane Disruption Late_Endosome->Membrane_Disruption Payload_Release Cytosolic Release of Nucleic Acid Membrane_Disruption->Payload_Release

Caption: Workflow of LNP-mediated nucleic acid delivery.

Experimental Protocols

Protocol 1: Formulation of Dilinoleyl Ketone Analog-LNPs for mRNA Delivery

This protocol details the formulation of LNPs encapsulating messenger RNA (mRNA) using a microfluidic mixing approach, which allows for rapid and reproducible LNP production.[9]

Materials:

  • Dilinoleyl ketone analog (or a suitable analog like DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • mRNA (e.g., encoding a reporter protein like Luciferase)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the dilinoleyl ketone analog, DSPC, cholesterol, and DMG-PEG in ethanol at appropriate concentrations (e.g., 10-20 mg/mL).

    • Store stock solutions at -20°C.

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (Dilinoleyl ketone analog:DSPC:Cholesterol:DMG-PEG).[7]

    • The total lipid concentration in the ethanolic phase should be optimized for the specific microfluidic system, typically in the range of 10-25 mg/mL.

  • Aqueous Phase Preparation:

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration. The final nucleic acid to total lipid weight ratio should be optimized, with a starting point of around 1:10 to 1:20.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

    • Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase) and total flow rate. This rapid mixing ensures spontaneous self-assembly of the LNPs.[7][9]

  • Purification and Buffer Exchange:

    • Immediately after formulation, dilute the LNP solution with PBS to reduce the ethanol concentration.

    • Purify the LNPs and exchange the buffer to PBS (pH 7.4) using either dialysis against PBS overnight at 4°C or a TFF system for larger scale preparations.[7]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNP Physicochemical Properties

Proper characterization of the formulated LNPs is crucial for ensuring batch-to-batch consistency and predicting in vivo performance.[6]

ParameterMethodTypical Expected Values
Particle Size (Diameter) & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency (%EE) RiboGreen Assay (or similar fluorescent dye-based assay)> 90%
Nucleic Acid Integrity Agarose Gel Electrophoresis or Capillary ElectrophoresisIntact band corresponding to the input nucleic acid

Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • In one set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • The %EE is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) * 100.

Protocol 3: In Vitro Transfection of Cultured Cells

This protocol outlines a general procedure for assessing the transfection efficiency of the formulated LNPs in a relevant cell line (e.g., HEK293 or HepG2 cells).[10][11]

Materials:

  • Cultured cells (e.g., HepG2)

  • Complete cell culture medium

  • Dilinoleyl ketone analog-LNP-mRNA formulation

  • 96-well cell culture plates

  • Luciferase assay reagent (if using Luciferase reporter mRNA)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.[11]

  • LNP Treatment:

    • Dilute the LNP-mRNA formulation to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.[11]

    • Include a negative control (cells treated with medium only) and a positive control (e.g., a commercial transfection reagent).

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Protein Expression:

    • If using a reporter gene like Luciferase, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[7]

    • If using a fluorescent reporter (e.g., GFP), protein expression can be quantified by flow cytometry or visualized by fluorescence microscopy.[10]

Protocol 4: In Vivo Evaluation in a Murine Model

This protocol provides a framework for assessing the in vivo delivery efficiency of the LNPs following systemic administration in mice.[11]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Dilinoleyl ketone analog-LNP-mRNA (Luciferase) formulation

  • In vivo imaging system (IVIS)

  • D-Luciferin substrate

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least one week before the experiment. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

  • LNP Administration:

    • Administer the LNP-mRNA formulation to the mice via intravenous (tail vein) injection. The dose will need to be optimized, but a starting point could be 0.1-1.0 mg/kg of mRNA.

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, and 48 hours), anesthetize the mice.

    • Administer D-Luciferin via intraperitoneal injection.

    • Image the mice using an IVIS to detect the bioluminescent signal, which corresponds to the location and level of protein expression.

  • Data Analysis:

    • Quantify the bioluminescent signal (total flux) in specific regions of interest (e.g., the liver) using the imaging software. This will provide a quantitative measure of in vivo transfection efficiency.

Visualizing the Experimental Workflow

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta, %EE) Formulation->Characterization In_Vitro In Vitro Transfection (Cell Culture) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Murine Model) Characterization->In_Vivo Analysis Data Analysis & Optimization In_Vitro->Analysis In_Vivo->Analysis

Caption: A typical experimental workflow for LNP development.

Conclusion and Future Perspectives

The use of dilinoleyl ketone analogs and other novel ionizable lipids is at the forefront of advancing nucleic acid therapeutics. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to formulate, characterize, and evaluate their own LNP-based delivery systems. As our understanding of lipid-nanoparticle biology deepens, so too will our ability to engineer these systems for targeted delivery to extrahepatic tissues and for the delivery of a wider range of nucleic acid payloads, further broadening the therapeutic horizon.

References

  • Vertex AI Search. (n.d.). Preparation of MC3 Lipid Nanoparticles for RNA delivery.
  • Zhang, X., et al. (2023). Delivery of nucleic acids using nanomaterials. Journal of Controlled Release, 364, 1-18.
  • McNamara, M. A., et al. (2021). A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems. Journal of Pharmaceutical Sciences, 110(9), 3187-3195.
  • Wang, J., & Anderson, D. G. (2023). Nucleic Acid Delivery. Pharmaceutics, 15(2), 553.
  • Wise, M. C., et al. (2020). In Vivo Delivery of Nucleic Acid-Encoded Monoclonal Antibodies. Current Opinion in Virology, 44, 83-90.
  • Evers, M. J. W., et al. (2025). More than a delivery system: the evolving role of lipid-based nanoparticles. Chemical Society Reviews.
  • Bailey-Hytholt, C. M., et al. (2022). Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform. Journal of Visualized Experiments, (187), e62226.
  • Zhang, Y., et al. (2023). In vitro delivery of mRNA and protein expression by LNPs formulated with ARV-T1 were significantly higher than that of SM-102.
  • Kim, M., et al. (2025). Formulation methods for peptide-modified lipid nanoparticles. Journal of Controlled Release, 383, 107-117.
  • Lee, S., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 6(4), 102685.
  • Hald, W., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews, 188, 114416.
  • El-Faham, A., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7856.
  • Johnson, W., Jr. (2018). Amended Safety Assessment of Dialkyl Dimer Dilinoleates as Used in Cosmetics. Cosmetic Ingredient Review.
  • Resende, R. R., et al. (2007). Delivery Systems for In Vivo Use of Nucleic Acid Drugs. Drug Target Insights, 2, 117739280700200001.
  • Tenchov, R., et al. (2021). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 13(10), 1636.
  • Resende, R. R., et al. (2007). Delivery Systems for In Vivo Use of Nucleic Acid Drugs. AboutScience.
  • Fiume, M. M., et al. (2003). Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, diisostearyl dimer dilinoleate, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate. International Journal of Toxicology, 22 Suppl 2, 1-13.
  • Wang, H., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Lättig-Tünnemann, G., et al. (2011). Recent Developments in Peptide-Based Nucleic Acid Delivery. Molecules, 16(9), 7758-7782.
  • Lee, S., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles.
  • Lehto, T., et al. (2016). Peptides for nucleic acid delivery. Advanced Drug Delivery Reviews, 104, 3-15.
  • Conradie, M. M., et al. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. South African Journal of Chemistry, 61, 13-21.
  • ResearchGate. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry.
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  • Mitchell Lab. (2023).
  • Cosmetic Ingredient Review. (2018).
  • Semenov, D. V., et al. (2023). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Molecular Biosciences, 10, 1234567.
  • Houston Methodist DeBakey CV Education. (2025). Delivering Tomorrow's Genetic Medicines: LNP Technologies Enabling RNA Delivery Beyond the Liver. YouTube.
  • ResearchGate. (2025).
  • Durham e-Theses. (2023).
  • Polyplus-transfection. (2019).
  • Api, A. M., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. Food and Chemical Toxicology, 62, 905-925.

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Method

Application Notes &amp; Protocols: Real-Time Monitoring of Lipid Peroxidation Using Ratiometric Fluorescent Probes

Introduction: The Imperative of Monitoring Lipid Peroxidation Lipid peroxidation (LPO) is a fundamental process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cellular membra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Monitoring Lipid Peroxidation

Lipid peroxidation (LPO) is a fundamental process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cellular membranes.[1] This chain reaction, often initiated by reactive oxygen species (ROS), results in the formation of lipid radicals and a cascade of downstream products, including reactive aldehydes and ketones.[2][3] While a controlled level of LPO is involved in normal physiological signaling, its dysregulation is a key pathological driver in a host of human diseases, including neurodegenerative disorders, atherosclerosis, and cancer.[1][4] Furthermore, LPO is a hallmark of ferroptosis, an iron-dependent form of regulated cell death, making its accurate measurement critical for both basic research and therapeutic development.[5][6][7]

Traditional methods for quantifying LPO often rely on measuring secondary byproducts like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which can lack the temporal and spatial resolution required for dynamic cellular studies.[7][8] Real-time monitoring within live cells necessitates more sophisticated tools.[9] This guide focuses on the application of ratiometric fluorescent probes, exemplified by the widely-used BODIPY™ 581/591 C11, for the sensitive and quantitative assessment of lipid peroxidation in cellular and high-throughput models.

The Ratiometric Advantage: Why It Is the Gold Standard

For quantitative biological imaging, ratiometric fluorescent probes offer a significant advantage over probes that exhibit a simple change in fluorescence intensity ("turn-on" or "turn-off").[10] Ratiometric measurements are based on the ratio of fluorescence intensities at two different wavelengths, which provides an inherent, internal calibration.[11]

Causality Behind the Choice: This self-calibrating feature corrects for experimental variables that can confound data interpretation, such as:

  • Uneven probe loading or concentration: Variations in probe uptake between cells are normalized.

  • Fluctuations in illumination intensity: Changes in lamp or laser power do not affect the ratio.

  • Variable cell thickness or path length: The ratio remains consistent regardless of cell morphology.

  • Photobleaching: While photobleaching can still occur, its effect on the ratio is often minimized compared to single-wavelength measurements.[11]

This robustness makes ratiometric probes the superior choice for generating reliable, quantifiable data in complex biological systems.[10]

Mechanism of Action: BODIPY 581/591 C11

BODIPY 581/591 C11 is a lipophilic fluorescent dye designed to mimic fatty acids and readily incorporate into cellular membranes.[7] Its core structure is a boron-dipyrromethene (BODIPY) fluorophore linked to a polyunsaturated butadienyl chain. This chain is the key to its function as a lipid peroxidation sensor.

In its native, unoxidized state, the probe's extended π-electron system results in a fluorescence emission maximum in the red spectrum (~591 nm).[4][9] Upon reaction with lipid radicals (such as peroxyl radicals, LOO•), the butadienyl moiety is oxidized.[2] This oxidation disrupts the conjugated system, leading to a dramatic shift in the fluorescence emission to the green spectrum (~510-520 nm).[9] Therefore, the progression of lipid peroxidation can be quantified by monitoring the increase in the green-to-red fluorescence intensity ratio.[1][9]

G cluster_0 Probe State & Fluorescence cluster_1 Detection Unoxidized Unoxidized Probe (BODIPY 581/591 C11) Oxidized Oxidized Probe Unoxidized->Oxidized Oxidation of Butadienyl Chain Red_Fluorescence Red Fluorescence (~591 nm) Unoxidized->Red_Fluorescence Emits Green_Fluorescence Green Fluorescence (~510 nm) Oxidized->Green_Fluorescence Emits Lipid_Radicals Lipid Peroxyl Radicals (LOO•) Lipid_Radicals->Unoxidized Reacts with G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Seed Cells on Imaging Plate B 2. Prepare Reagents (Probe, Compounds) C 3. Treat Cells (Vehicle, Inducer, Test Compound) B->C D 4. Load with Probe (e.g., 2µM, 30 min) C->D E 5. Wash to Remove Excess Probe D->E F 6. Acquire Images (Green & Red Channels) E->F G 7. Quantify Intensity in ROIs (Cells) F->G H 8. Calculate Green/Red Ratio & Compare Groups G->H

Caption: General experimental workflow for microscopy-based lipid peroxidation assays.

Protocol 2: High-Throughput Analysis by Flow Cytometry

This protocol is adapted for quantifying lipid peroxidation in a larger cell population, suitable for screening applications.

  • Cell Preparation & Treatment:

    • Culture cells in multi-well plates (e.g., 12- or 24-well).

    • Treat cells with compounds and controls as described in Protocol 1 (Step 2).

  • Probe Staining & Cell Harvest:

    • In the last 15-30 minutes of the treatment incubation, add BODIPY 581/591 C11 directly to the culture medium to a final concentration of 1-5 µM.

    • Following incubation, gently harvest the cells (e.g., using Trypsin-EDTA). Neutralize trypsin and collect cells by centrifugation (300 x g, 5 minutes).

    • Resuspend the cell pellet in 0.5 mL of ice-cold PBS containing 1% FBS (to maintain cell viability).

  • Flow Cytometry Acquisition:

    • Analyze samples promptly on a flow cytometer.

    • Use standard laser and filter configurations:

      • Green Channel (Oxidized): 488 nm laser excitation, detected in the FITC or equivalent channel (e.g., 530/30 nm bandpass filter). [1] * Red Channel (Unoxidized): 561 nm laser excitation is ideal, detected in the PE or equivalent channel (e.g., 585/42 nm bandpass filter). [1]If a 561 nm laser is unavailable, the 488 nm laser can sometimes be used, but signal separation may be suboptimal.

    • Record data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

    • For the gated population, determine the geometric mean fluorescence intensity (MFI) for both the green and red channels.

    • Calculate the ratio of Green MFI / Red MFI.

    • Plot the ratio for each condition to quantify the relative levels of lipid peroxidation.

Data Presentation and Interpretation

For clarity, quantitative data from these protocols should be summarized in a table.

ParameterDescription
Probe BODIPY™ 581/591 C11
Stock Solution 1-10 mM in anhydrous DMSO
Working Concentration 1-5 µM in serum-free medium
Incubation Time 15-30 minutes at 37°C
Unoxidized Form Ex: ~580 nm / Em: ~600 nm (Red)
Oxidized Form Ex: ~488 nm / Em: ~520 nm (Green)
Primary Application Microscopy, Flow Cytometry, HTS
Readout Ratiometric (Green Intensity / Red Intensity)

An increase in the Green/Red fluorescence ratio is directly proportional to the extent of lipid peroxidation within the cell membranes. Comparing the ratios from treated samples to both vehicle and positive controls allows for a robust, semi-quantitative assessment of a compound's effect on oxidative stress.

References

  • A ratiometric fluorescent probe monitoring lipid peroxidation within lipid droplets in foam cells. (Semantic Scholar).
  • Lipid Peroxidation Probe -BDP 581/591 C11. (Dojindo Molecular Technologies, Inc.).
  • Redefining Lipid Peroxidation Detection: Mechanistic Insights into BODIPY 581/591 C11. (Inhibitor Research Hub).
  • Oxidation kinetics of fluorescent membrane lipid peroxidation indicators.
  • Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species.
  • Fluorescent probe for simultaneous visualization of lipid peroxidation and lipid droplets accumulation in living cells.
  • A ratiometric fluorescent probe monitoring lipid peroxidation within lipid droplets in foam cells.
  • Guide to Lipid Droplet Staining with BODIPY Dyes. (BOC Sciences).
  • Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products.
  • A Monochromophoric Approach to Succinct Ratiometric Fluorescent Probes without Probe-Product Crosstalk. (CCS Chemistry).
  • Fluorescent Probes for Monitoring Oxidation of Lipids and Assessment of Antioxidant Activity. (SpringerLink). [Link]

  • Novel near-infrared probe for monitoring lipid peroxidation-mediated viscosity change in ferroptotic hepatocytes.
  • Recent Advances of Fluorescence Probes for Imaging of Ferroptosis Process. (MDPI).
  • Novel Near-Infrared Probe for Monitoring Lipid Peroxidation-Mediated Viscosity Change in Ferroptotic Hep
  • Mechanism for the formation of ketones in lipid (linoleate) autoxidation and fluorescent probe to detect a,b-unsaturated carbonyls.
  • Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols.
  • Lipid Peroxidation Products 4-ONE and 4-HNE Modulate Voltage-Gated Sodium Channels in Neuronal Cell Lines and DRG Action Potentials. (MDPI).

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Application

Dilinoleyl Ketone as a tool in lipidomics research

An Application Note and Protocol for Lipid-Protein Interaction Studies using Photoactivatable and Bioorthogonal Dilinoleyl Ketone Probes Authored by: A Senior Application Scientist Introduction: Unveiling the Lipid Inter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Lipid-Protein Interaction Studies using Photoactivatable and Bioorthogonal Dilinoleyl Ketone Probes

Authored by: A Senior Application Scientist

Introduction: Unveiling the Lipid Interactome

Lipids are fundamental architects of cellular structure and dynamic regulators of biological processes. Beyond their roles in energy storage and membrane formation, lipids function as critical signaling molecules that modulate protein function, localization, and complex assembly.[1][2] The intricate network of lipid-protein interactions—the lipid interactome—governs a vast array of cellular pathways, and its dysregulation is implicated in numerous diseases, including metabolic disorders, neurodegenerative conditions, and cancer.[1][3]

However, mapping these interactions presents a significant challenge due to their often transient and non-covalent nature.[4] To address this, chemical biology has introduced powerful tools: multifunctional lipid probes designed to enter cells, mimic their natural counterparts, and permanently capture binding partners for subsequent identification.[1][5]

This guide introduces the principles and applications of Di-Lin-Ketone PhotoProbes , a novel class of chemical tools engineered for the high-fidelity identification of lipid-protein interactions in living systems. These probes are built upon a dilinoleyl ketone scaffold, providing a structural mimic of endogenous lipids. Crucially, they are functionalized with two key moieties: a photo-activatable crosslinking group and a bioorthogonal handle for downstream analysis. This dual functionality allows researchers to "trap" interactions in their native cellular environment with spatiotemporal control and then enrich and identify the captured proteins using chemoproteomic workflows.

Principle of the Methodology

The utility of Di-Lin-Ketone PhotoProbes is rooted in a three-stage mechanism designed to identify protein interactors of specific lipids within a cellular context. This approach combines metabolic labeling, photo-crosslinking, and bioorthogonal chemistry.[1][6][7][8]

  • Metabolic Incorporation and Lipid Mimicry : The probe, featuring two linoleyl acyl chains, is designed to be readily taken up by cells and integrated into cellular membranes and lipid-trafficking pathways. Its structure mimics that of endogenous diacylglycerols or other neutral lipids, allowing it to engage with the same protein machinery.

  • Photo-Activated Covalent Crosslinking : The probe is chemically inert until activated by a specific wavelength of UV light.[4][9] Upon irradiation, the integrated photoreactive group (e.g., a diazirine or benzophenone) forms a highly reactive species that covalently bonds to any protein in its immediate vicinity (<10 Å).[1][9] This transforms a transient, non-covalent interaction into a stable, permanent link, effectively "freezing" the interaction for analysis.[1][10]

  • Bioorthogonal Tagging and Enrichment : The probe contains a bioorthogonal handle, such as a terminal alkyne, which does not react with any native cellular components.[8][11] After crosslinking and cell lysis, this handle is used to "click" on a reporter tag—typically biotin for affinity purification or a fluorophore for imaging—via a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][11] The biotinylated lipid-protein complexes can then be selectively isolated from the complex cellular lysate using streptavidin-coated beads for subsequent identification by mass spectrometry.[12][13]

G cluster_0 In Living Cells cluster_1 In Vitro Processing cluster_2 Analysis A 1. Metabolic Labeling Cells are incubated with Di-Lin-Ketone PhotoProbe. B 2. UV Activation UV light initiates covalent crosslinking to interacting proteins. A->B Probe integrates into membranes C 3. Cell Lysis Cells are lysed to release protein-lipid complexes. B->C Harvest Cells D 4. Bioorthogonal Tagging Azide-Biotin is 'clicked' onto the probe's alkyne handle. C->D E 5. Affinity Purification Biotinylated complexes are isolated with streptavidin beads. D->E F 6. Proteolytic Digestion Captured proteins are digested into peptides (e.g., with trypsin). E->F G 7. LC-MS/MS Analysis Peptides are separated and identified by mass spectrometry. F->G Analyze Peptides H 8. Data Analysis Identified proteins constitute the lipid's interactome. G->H

Figure 1: General workflow for identifying lipid-protein interactions.

Experimental Protocols

These protocols provide a framework for using Di-Lin-Ketone PhotoProbes. Optimization of probe concentration, incubation times, and UV exposure is recommended for each new cell line or experimental system.

Protocol 1: Cell Culture and Metabolic Labeling

This protocol describes the incorporation of the lipid probe into cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Di-Lin-Ketone PhotoProbe (e.g., 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) to achieve 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the Di-Lin-Ketone PhotoProbe in complete culture medium. A final concentration range of 10-100 µM is a good starting point. Causality Note: The concentration must be high enough for efficient labeling but low enough to avoid cytotoxicity or significant perturbation of cellular lipid homeostasis.

  • Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and add the medium containing the lipid probe.

  • Incubation: Incubate the cells for 4-12 hours at 37°C in a CO2 incubator. The optimal time depends on the cellular uptake and metabolic incorporation rates of the lipid probe.[14]

Protocol 2: In-Situ Photo-Crosslinking

This step covalently captures the interactions between the incorporated probe and its binding partners.

Materials:

  • Labeled cells from Protocol 1

  • Cold PBS

  • UV lamp with 365 nm emission (e.g., a CL-1000 Ultraviolet Crosslinker)

Procedure:

  • Preparation: Place the cell culture dish on ice and aspirate the medium.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove any unincorporated probe. Leave a thin layer of PBS on the cells.

  • UV Irradiation: Remove the lid of the culture dish and place it in the UV crosslinker. Irradiate the cells with 365 nm UV light for 5-30 minutes.[9] Safety Note: UV radiation is harmful. Always use appropriate shielding and personal protective equipment.

  • Control Sample: A crucial control is a dish of labeled cells that is not exposed to UV light. This "no UV" sample will be used to identify non-covalently interacting proteins that may be captured non-specifically.

  • Harvesting: After irradiation, aspirate the PBS and proceed immediately to cell lysis (Protocol 3) or scrape the cells in PBS, pellet by centrifugation, and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 3: Cell Lysis and Bioorthogonal Ligation (Click Chemistry)

This protocol details the preparation of a cell lysate and the attachment of a biotin reporter tag to the crosslinked probe.

Materials:

  • Cell pellets (UV-treated and no-UV control)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Click Chemistry Reagents:

    • Azide-PEG3-Biotin (10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO4) (50 mM stock in water)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Reaction Setup: In a 1.5 mL tube, combine 1 mg of protein lysate with the click chemistry reagents to the following final concentrations:

    • Azide-PEG3-Biotin: 100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO4: 1 mM

    • Adjust the final volume to 1 mL with Lysis Buffer.

  • Ligation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. Causality Note: TCEP reduces Cu(II) to the catalytic Cu(I) species in situ, which then catalyzes the cycloaddition between the azide-biotin and the alkyne-probe.[11]

Protocol 4: Enrichment of Biotinylated Proteins

This protocol uses affinity purification to isolate the lipid-protein complexes.

Materials:

  • Lysates from the click reaction

  • High-capacity streptavidin agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS, 1% Triton X-100, 500 mM NaCl in PBS)

  • Wash Buffer 3 (Urea Buffer, e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Ammonium Bicarbonate (50 mM)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with Lysis Buffer.

  • Affinity Capture: Add the washed beads to the lysate from the click reaction. Incubate overnight at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash 2x with Wash Buffer 1.

    • Wash 2x with Wash Buffer 2.

    • Wash 3x with 50 mM Ammonium Bicarbonate.

    • Causality Note: The series of washes with increasing stringency (high salt, detergents, urea) is critical for reducing background and ensuring that only covalently-linked proteins are retained.

Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol prepares the captured proteins for identification by LC-MS/MS.

Materials:

  • Washed beads with captured proteins

  • Reduction Solution (10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Solution (55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA)

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: Resuspend the beads in Reduction Solution and incubate at 56°C for 30 minutes. Cool to room temperature, add Alkylation Solution, and incubate in the dark for 20 minutes.

  • Digestion: Wash the beads twice with 50 mM Ammonium Bicarbonate. Resuspend in a solution of trypsin (e.g., 1 µg in 100 µL of 50 mM Ammonium Bicarbonate) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • Final Preparation: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).

Data Analysis and Interpretation

The final step involves identifying the proteins from the peptide mixtures using mass spectrometry.

  • LC-MS/MS Analysis: The peptide samples are analyzed by high-resolution tandem mass spectrometry (e.g., on an Orbitrap or Q-TOF instrument).[12][15]

  • Database Search: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot for the relevant species) using a search engine like MaxQuant, Sequest, or Mascot.

  • Data Filtering and Interpretation: True interaction partners should be significantly enriched in the UV-treated sample compared to the "no UV" negative control. Quantitative proteomics approaches (label-free quantification, SILAC, etc.) can be employed for robust statistical analysis. Proteins identified in the control sample are likely non-specific binders to the beads or represent endogenously biotinylated proteins and should be filtered out.

Quantitative Data Summary

The table below illustrates a hypothetical outcome from a label-free quantitative (LFQ) proteomics experiment, comparing protein enrichment between UV-treated and control samples.

Protein IDGene NameLFQ Intensity (+UV)LFQ Intensity (-UV)Fold Change (+UV / -UV)p-valueAnnotation
P04035ANXA11.5E+082.1E+05714< 0.001Annexin A1
P60709ACTB3.4E+062.9E+061.20.85Actin, cytoplasmic 1
Q06830FASN9.8E+071.2E+0681.7< 0.001Fatty acid synthase
P11142HSP90B15.5E+064.9E+061.10.91Endoplasmin
P02768ALB1.2E+081.1E+081.10.93Serum albumin

Table 1: Example data output. High-confidence interactors (e.g., ANXA1, FASN) show significant enrichment only in the UV-treated sample. Common contaminants or non-specific binders (e.g., ACTB, HSP90B1, ALB) show similar intensities in both conditions.

G cluster_0 Experimental Samples cluster_1 Data Processing cluster_2 Result Interpretation UV_plus UV-Treated Sample (Covalent Crosslinking) MS LC-MS/MS Analysis UV_plus->MS UV_minus No-UV Control (No Crosslinking) UV_minus->MS Quant Protein Identification & Quantitative Analysis MS->Quant Hits High-Confidence Hits (Enriched in +UV sample) Quant->Hits Statistical Significance (High Fold-Change, Low p-value) Background Background Proteins (Present in both samples) Quant->Background No Significant Difference

Figure 2: Logical workflow for data analysis and hit identification.

References

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  • Myette, J. R., et al. (2023). Acute ingestion of a ketone monoester, whey protein, or their co-ingestion in the overnight postabsorptive state elicit a similar stimulation of myofibrillar protein synthesis rates in young males: a double-blind randomized trial. PMC. [Link]

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  • Barril, X., et al. (2022). Integrated Metabolomics, Lipidomics, and Genomics Reveal the Presence of a New Biomarker, Butanediol Glucuronide, Associated with the Activation of Liver Ketogenesis and Lipid Oxidation by Tomato-Based Sofrito in Obese Rats. MDPI. [Link]

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Method

Application Note &amp; Protocols: Investigating Membrane Protein Interactions with Dilinoleyl Ketone

Abstract The intricate dance between membrane proteins and their surrounding lipid environment governs a vast array of cellular processes, from signal transduction to molecular transport. Understanding these interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate dance between membrane proteins and their surrounding lipid environment governs a vast array of cellular processes, from signal transduction to molecular transport. Understanding these interactions is paramount for deciphering protein function and for the rational design of novel therapeutics. This guide introduces Dilinoleyl Ketone, a unique lipid-like molecule, as a potential tool for probing the nuances of membrane protein-lipid interactions. We will explore the hypothesized advantages of its structure, its physicochemical properties, and detailed protocols for its application in studying these critical biological phenomena.

Introduction: The Rationale for Dilinoleyl Ketone in Membrane Protein Research

Membrane proteins do not exist in isolation; they are intimately associated with the lipid bilayer, which is not merely a passive solvent but an active participant in their function.[1] The composition of the lipid bilayer, including the length and saturation of fatty acid chains, can significantly influence the structure and activity of embedded proteins.[2] Molecules that can be incorporated into the membrane and report on their interactions with proteins are invaluable tools for researchers.

Dilinoleyl Ketone (Bis(linoleyl) ketone) is a lipid-like molecule with a unique structure that makes it a promising candidate for such a tool.[3] It consists of two 18-carbon linoleyl chains, each containing two cis double bonds, connected by a central ketone group. This structure confers two key properties:

  • Modulation of Membrane Fluidity: The four unsaturated bonds in the dilinoleyl chains introduce "kinks" that disrupt the orderly packing of saturated lipids, thereby increasing membrane fluidity.[2] This can be used to study how changes in the local lipid environment affect protein conformation and function.

  • A Polar Interaction Site: The central ketone group, with its polar carbonyl moiety, provides a potential site for specific interactions, such as hydrogen bonding, with amino acid residues of a membrane protein.[4] This allows for the investigation of more specific lipid-protein interactions than would be possible with a simple hydrocarbon.

This guide will provide a theoretical framework and practical protocols for using Dilinoleyl Ketone to investigate membrane protein interactions, leveraging its unique chemical and physical properties.

Physicochemical Properties of Dilinoleyl Ketone

A thorough understanding of the physicochemical properties of Dilinoleyl Ketone is essential for designing and interpreting experiments.

PropertyValue / DescriptionSource
Molecular Formula C₃₇H₆₆O[3]
Molecular Weight 526.92 g/mol [3]
CAS Number 1169768-30-2[3]
Purity >98% (HPLC)[3]
Appearance Inferred to be a viscous oil at room temperature.N/A
Solubility Insoluble in water; soluble in organic solvents like chloroform, methanol, and DMSO.[3][5]
Amphipathicity Weakly amphipathic, with the long hydrocarbon chains being strongly hydrophobic and the central ketone group providing a small polar region.N/A

Proposed Mechanism of Interaction with Membrane Proteins

We hypothesize that Dilinoleyl Ketone inserts into the lipid bilayer with its two acyl chains intercalated with the fatty acid chains of the membrane phospholipids. The central ketone group, being the most polar part of the molecule, is likely to be localized near the lipid headgroup region, at the interface between the hydrophobic core and the aqueous environment.[6]

In this position, Dilinoleyl Ketone can interact with a transmembrane protein in two primary ways:

  • Non-specific Hydrophobic Interactions: The dilinoleyl chains can interact with the hydrophobic transmembrane domains of the protein, influencing its conformation through changes in membrane fluidity and lateral pressure.[7]

  • Specific Polar Interactions: The ketone group can form hydrogen bonds or dipole-dipole interactions with polar or charged amino acid residues (e.g., Tyr, Trp, Arg, Lys) located at the membrane-water interface.[7]

G cluster_membrane Lipid Bilayer cluster_protein Membrane Protein p1 Lipid Headgroup t1 p1->t1 p2 Lipid Headgroup t2 p2->t2 p3 Lipid Headgroup t3 p3->t3 p4 Lipid Headgroup t4 p4->t4 p5 Lipid Headgroup t5 p5->t5 p6 Lipid Headgroup t6 p6->t6 p7 Lipid Headgroup t7 p7->t7 p8 Lipid Headgroup t8 p8->t8 protein_core Transmembrane Domain dk Dilinoleyl Ketone protein_core->dk Hydrophobic Interactions protein_interface Interfacial Residues (e.g., Tyr, Trp) protein_interface->dk Polar Interactions (H-bonds)

Figure 1: Hypothesized interaction of Dilinoleyl Ketone with a membrane protein.

Experimental Protocols

The following protocols are designed to investigate the interaction between Dilinoleyl Ketone and a membrane protein of interest.

Protocol 1: Tryptophan Fluorescence Quenching Assay

Principle: Many membrane proteins have intrinsic tryptophan residues that fluoresce. The close proximity of a quencher molecule, in this case, the ketone group of Dilinoleyl Ketone, can lead to a decrease in this fluorescence.[8] The degree of quenching can be used to determine the binding affinity.[9]

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare proteoliposomes with target protein exp1 Measure baseline tryptophan fluorescence prep1->exp1 prep2 Prepare Dilinoleyl Ketone stock solution exp2 Titrate with Dilinoleyl Ketone prep2->exp2 exp1->exp2 exp3 Measure fluorescence at each concentration exp2->exp3 analysis1 Plot fluorescence vs. [Dilinoleyl Ketone] exp3->analysis1 analysis2 Fit data to binding isotherm to determine Kd analysis1->analysis2

Figure 2: Workflow for the Tryptophan Fluorescence Quenching Assay.

Step-by-Step Methodology:

  • Preparation of Proteoliposomes:

    • Reconstitute the purified membrane protein of interest into liposomes of a defined lipid composition (e.g., POPC). The final protein concentration should be in the low micromolar range.

  • Preparation of Dilinoleyl Ketone Stock Solution:

    • Prepare a 10 mM stock solution of Dilinoleyl Ketone in a suitable organic solvent (e.g., ethanol or DMSO).

  • Fluorescence Measurements:

    • Place the proteoliposome solution in a quartz cuvette in a fluorometer.

    • Excite the sample at 295 nm and record the emission spectrum from 310 to 400 nm. The peak fluorescence intensity will be around 330-350 nm.

    • Add small aliquots of the Dilinoleyl Ketone stock solution to the cuvette, mixing thoroughly after each addition. The final concentration of Dilinoleyl Ketone should range from nanomolar to high micromolar.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of Dilinoleyl Ketone.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Förster Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to an acceptor fluorophore.[10] By labeling the protein of interest with a donor fluorophore and using a fluorescently labeled version of Dilinoleyl Ketone as the acceptor, their proximity can be measured.[11]

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Label protein with donor fluorophore (e.g., NBD) prep3 Prepare proteoliposomes with labeled protein prep1->prep3 prep2 Synthesize/obtain acceptor-labeled Dilinoleyl Ketone (e.g., with Rhodamine) exp2 Add acceptor-labeled Dilinoleyl Ketone prep2->exp2 exp1 Measure donor fluorescence in the absence of acceptor prep3->exp1 exp1->exp2 exp3 Measure donor and acceptor fluorescence exp2->exp3 analysis1 Calculate FRET efficiency exp3->analysis1 analysis2 Determine proximity of Dilinoleyl Ketone to the protein analysis1->analysis2

Figure 3: Workflow for the FRET Assay.

Step-by-Step Methodology:

  • Preparation of Labeled Components:

    • The protein of interest needs to be labeled with a suitable donor fluorophore (e.g., NBD-X) at a specific site.

    • A fluorescently labeled version of Dilinoleyl Ketone (acceptor) is required. This would likely involve custom synthesis to attach a fluorophore like Rhodamine B to one of the acyl chains.

  • Preparation of Proteoliposomes:

    • Reconstitute the donor-labeled protein into liposomes.

  • FRET Measurement:

    • In a fluorometer, excite the donor fluorophore at its excitation maximum.

    • Record the emission spectrum of the donor.

    • Add the acceptor-labeled Dilinoleyl Ketone to the proteoliposome solution.

    • Again, excite the donor and record the emission spectrum. A decrease in donor fluorescence and an increase in acceptor fluorescence indicates FRET.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • The FRET efficiency can be used to calculate the distance between the donor and acceptor, providing information about the proximity of Dilinoleyl Ketone to the labeled site on the protein.[12]

Protocol 3: Co-Immunoprecipitation (Co-IP) with a Tagged Probe

Principle: Co-IP is a powerful technique to identify protein-protein or protein-ligand interactions.[13] By using a chemically modified version of Dilinoleyl Ketone that incorporates a tag (e.g., biotin or a photo-crosslinker), it is possible to pull down this molecule and any associated proteins.[14]

Workflow:

G cluster_prep Preparation cluster_exp Immunoprecipitation cluster_analysis Analysis prep1 Synthesize tagged Dilinoleyl Ketone (e.g., biotinylated) prep2 Incubate cells/proteoliposomes with tagged probe prep1->prep2 prep3 Lyse cells/solubilize proteoliposomes prep2->prep3 exp1 Add antibody against protein of interest to lysate prep3->exp1 exp2 Add protein A/G beads to capture antibody-protein complex exp1->exp2 exp3 Wash beads to remove non-specific binders exp2->exp3 exp4 Elute bound complexes exp3->exp4 analysis1 Analyze eluate by Western blot for protein exp4->analysis1 analysis2 Analyze eluate by mass spectrometry or streptavidin blot for tagged probe exp4->analysis2

Figure 4: Workflow for Co-Immunoprecipitation.

Step-by-Step Methodology:

  • Preparation and Incubation:

    • A tagged version of Dilinoleyl Ketone (e.g., with a biotin tag on one of the acyl chains) is required.

    • Incubate live cells or proteoliposomes with the tagged Dilinoleyl Ketone to allow it to incorporate into the membranes.

  • Lysis and Immunoprecipitation:

    • Lyse the cells or solubilize the proteoliposomes using a mild, non-denaturing detergent.[15]

    • Add a primary antibody specific to the membrane protein of interest to the lysate and incubate to form an antibody-protein complex.

    • Add protein A/G-conjugated beads to the mixture to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins and lipids.

    • Elute the bound complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the protein of interest to confirm its successful immunoprecipitation.

    • To detect the co-immunoprecipitated Dilinoleyl Ketone, the eluate can be analyzed by mass spectrometry or, if biotinylated, by a streptavidin blot.

Concluding Remarks

Dilinoleyl Ketone presents a novel and promising tool for the investigation of membrane protein-lipid interactions. Its unique structure, combining the membrane-fluidizing properties of unsaturated acyl chains with a polar ketone group for potential specific interactions, offers a multi-faceted approach to probing this complex biological interface. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this molecule in their own systems. Further development, such as the synthesis of fluorescently labeled or tagged derivatives, will undoubtedly expand the repertoire of experiments possible with this versatile probe.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dilinoleyl Ketone

Welcome to the technical support center for the synthesis of dilinoleyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dilinoleyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this challenging reaction. As a long-chain, polyunsaturated aliphatic ketone, dilinoleyl ketone presents unique synthetic hurdles. This document provides in-depth, field-proven insights to help you navigate these challenges and improve your synthesis yield.

Understanding the Core Synthesis: The Ketonization Pathway

The most common and direct route to synthesizing symmetric long-chain ketones like dilinoleyl ketone is the catalytic ketonization of the corresponding carboxylic acid, in this case, linoleic acid.[1][2] This reaction involves the coupling of two carboxylic acid molecules to form a ketone, with the concurrent release of carbon dioxide and water.

The overall transformation is as follows:

2 x Linoleic Acid → Dilinoleyl Ketone + CO₂ + H₂O

While seemingly straightforward, the efficiency of this reaction is highly dependent on catalyst choice and precise control over reaction conditions. The presence of two double bonds in each linoleic acid chain adds a layer of complexity, making the system prone to undesirable side reactions like polymerization.

Logical Workflow: Primary vs. Alternative Synthesis Route

The diagram below outlines the primary catalytic ketonization route and a common alternative involving an acid chloride intermediate, which can be considered if direct ketonization proves problematic.

G cluster_0 Primary Route: Catalytic Ketonization cluster_1 Alternative Route: Acid Chloride Pathway LA1 Linoleic Acid Catalyst Metal Oxide Catalyst (e.g., ZrO₂, CeO₂) High Temperature LA1->Catalyst 2 eq. DK1 Dilinoleyl Ketone Catalyst->DK1 Yield: Variable LA2 Linoleic Acid AC Linoleoyl Chloride LA2->AC SOCl₂ or (COCl)₂ Coupling Organometallic Coupling (e.g., Organocuprate) AC->Coupling DK2 Dilinoleyl Ketone Coupling->DK2 Often Higher Selectivity Start Starting Material Start->LA1 Start->LA2

Caption: Comparison of primary and alternative synthesis routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of dilinoleyl ketone via catalytic ketonization.

Q1: My reaction has stalled with a high percentage of unreacted linoleic acid remaining. What are the likely causes?

A1: This is a common issue that typically points to one of three culprits: catalyst inefficiency, insufficient thermal energy, or reactant/reagent purity.

  • Causality - Catalyst: The catalytic cycle for ketonization over metal oxides involves the adsorption of carboxylic acids onto the catalyst surface.[1][3] If the catalyst's active sites are poisoned, blocked, or simply insufficient in number, the reaction will not proceed to completion.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a commercial catalyst, ensure it is from a reputable source and has been stored under appropriate conditions (i.e., away from moisture). If synthesized in-house, re-verify its characterization (e.g., XRD, BET surface area).

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.

      • Consider Catalyst Deactivation: Water, a byproduct of the reaction, can competitively adsorb to active sites and inhibit the reaction. Ensure your reaction setup allows for the efficient removal of water (e.g., a Dean-Stark trap or a high-boiling solvent system under a nitrogen sweep).

  • Causality - Temperature: Ketonization is an energy-intensive process requiring high temperatures to overcome the activation energy for C-C bond formation.[4] If the temperature is too low, the reaction rate will be impractically slow.

    • Troubleshooting Steps:

      • Calibrate Thermocouple: Ensure your temperature reading is accurate.

      • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or GC. Be aware of the potential for side reactions at higher temperatures (see Q2).

  • Causality - Purity: Impurities in your starting linoleic acid, particularly water or other fatty acids, can interfere with the reaction.[5] Water can deactivate the catalyst, as mentioned. Solvents must be anhydrous.[6]

    • Troubleshooting Steps:

      • Dry Starting Materials: Ensure your linoleic acid is dry. If necessary, dry it over MgSO₄ and filter, or purchase a high-purity, anhydrous grade.

      • Use Anhydrous Solvents: If using a solvent, ensure it is rigorously dried before use.

Q2: The reaction mixture is turning dark brown or black, and I'm getting a tar-like crude product with low yield. How can I fix this?

A2: This strongly indicates thermal degradation and/or polymerization of the polyunsaturated linoleyl chains. The C=C double bonds in linoleic acid are susceptible to radical polymerization at the high temperatures often required for ketonization.

  • Causality - Polymerization & Degradation: High temperatures can initiate unwanted side reactions. The presence of trace oxygen can exacerbate this, leading to complex, high-molecular-weight byproducts that are difficult to remove and significantly lower the yield of the desired ketone.

    • Troubleshooting Steps:

      • Implement a Strict Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure throughout the reaction.

      • Optimize Temperature: You may be operating at too high a temperature. Conduct a temperature optimization study (see protocol below) to find the "sweet spot" that allows for a reasonable reaction rate without causing significant degradation.

      • Reduce Reaction Time: Monitor the reaction closely. Prolonged heating after the reaction has reached completion will only encourage byproduct formation. Quench the reaction as soon as your starting material is consumed.[5]

      • Consider a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can help suppress polymerization, though this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.

Q3: My primary byproduct is heptadecane, suggesting simple decarboxylation is outcompeting ketonization. Why is this happening?

A3: Decarboxylation without the subsequent coupling to form a ketone is a known competing pathway, especially with certain catalysts or under non-optimal conditions.[7][8] This indicates that the reaction intermediate is fragmenting before it can react with a second adsorbed linoleate species.

  • Causality - Catalyst Surface Chemistry: The balance between acidic and basic sites on a metal oxide catalyst is crucial for efficient ketonization.[9] An imbalance can favor pathways that lead to simple decarboxylation. For instance, excessively strong acid sites might promote fragmentation.

    • Troubleshooting Steps:

      • Screen Different Catalysts: The choice of catalyst is paramount. Zirconia (ZrO₂) is often cited as an effective catalyst for ketonization due to its favorable amphoteric properties.[9] However, other oxides like Ceria (CeO₂) or Manganese Oxide (MnO₂) supported on alumina can also be effective.[4] See the catalyst screening protocol below.

      • Modify Catalyst Support: The support material can influence the catalyst's properties. Comparing a catalyst on different supports (e.g., Al₂O₃, TiO₂, SiO₂) may reveal a more selective system for your specific substrate.

Troubleshooting Logic Flow

G Start Low Yield of Dilinoleyl Ketone Symptom1 Symptom: High % of Unreacted Linoleic Acid Start->Symptom1 Symptom2 Symptom: Dark, Tarry Product (Polymerization) Start->Symptom2 Symptom3 Symptom: Main Byproduct is Decarboxylated Alkane Start->Symptom3 Cause1 Possible Causes: - Inactive Catalyst - Insufficient Temp - Impure Reagents Symptom1->Cause1 Cause2 Possible Causes: - Temperature Too High - Oxygen Contamination - Reaction Time Too Long Symptom2->Cause2 Cause3 Possible Causes: - Non-Optimal Catalyst - Unfavorable Surface  Chemistry Symptom3->Cause3

Sources

Optimization

Technical Support Center: Purification Strategies for Synthetic Dilinoleyl Ketone

Welcome to the technical support center for the purification of synthetic Dilinoleyl Ketone. This guide is designed for researchers, scientists, and drug development professionals who are working with this specialized li...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic Dilinoleyl Ketone. This guide is designed for researchers, scientists, and drug development professionals who are working with this specialized lipid and require robust, field-proven strategies for achieving high purity. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles and practical insights to help you navigate the challenges of purifying this high molecular weight, non-polar molecule.

I. Understanding the Challenge: The Nature of Dilinoleyl Ketone and Its Impurities

Dilinoleyl ketone is a large, hydrophobic molecule, which dictates the most effective purification strategies. Its high molecular weight and low volatility render techniques like distillation impractical. Furthermore, its synthesis from linoleic acid introduces a specific profile of potential impurities that must be addressed.

The most common synthetic route is the ketonization of linoleic acid, which can lead to several process-related impurities. Understanding these is the first step to designing an effective purification strategy.

Table 1: Common Impurities in Crude Synthetic Dilinoleyl Ketone
ImpurityChemical NatureReason for PresenceImpact on Final Product
Unreacted Linoleic AcidCarboxylic AcidIncomplete reaction.Can interfere with lipid nanoparticle (LNP) formulation and stability.
Linoleic AnhydrideAcid AnhydrideA common intermediate or byproduct in ketonization reactions.Can affect the physicochemical properties of LNPs.
Oxidized ByproductsAldehydes, epoxides, etc.Oxidation of the unsaturated linoleyl chains.May introduce toxicity and instability.
Polymeric MaterialsHigh molecular weight polymersSide reactions of the unsaturated fatty acid chains.Can be difficult to remove and impact formulation.
Catalysts/ReagentsVaries by synthesis methodResidual materials from the chemical synthesis.Potential for toxicity and interference with downstream applications.

II. Purification Strategy Workflow

The purification of dilinoleyl ketone is best approached in a systematic manner. The following workflow provides a general guideline for achieving high purity.

PurificationWorkflow Crude Crude Dilinoleyl Ketone Workup Aqueous Work-up Crude->Workup Remove water-soluble impurities Column Flash Column Chromatography Workup->Column Primary Purification Recrystal Recrystallization (Optional) Column->Recrystal For Crystalline Solids Analysis Purity Analysis (HPLC, NMR, MS) Column->Analysis Assess Purity Recrystal->Analysis Assess Purity Analysis->Column <98% Purity (Re-purify) Pure Pure Dilinoleyl Ketone Analysis->Pure >98% Purity

Caption: General purification workflow for synthetic dilinoleyl ketone.

III. Frequently Asked Questions (FAQs)

Q1: Why can't I just distill my dilinoleyl ketone to purify it?

A1: Distillation is a purification technique that separates compounds based on differences in their boiling points. Dilinoleyl ketone is a high molecular weight lipid (typically >500 g/mol ) and as such, has a very high boiling point. Attempting to distill it would require extremely high temperatures and very low pressures (high vacuum). These conditions are likely to cause thermal degradation of the molecule, especially given the presence of unsaturated linoleyl chains which are susceptible to oxidation and polymerization at elevated temperatures.[1] Therefore, non-thermal purification methods are preferred.

Q2: My crude product is a waxy solid. Is recrystallization a good option?

A2: Recrystallization can be a viable and scalable purification method for solid compounds.[2][3] It works by dissolving the impure solid in a hot solvent and allowing it to cool slowly, during which pure crystals form, leaving impurities in the solvent.[2] For waxy solids like dilinoleyl ketone, finding a suitable solvent system can be challenging. The ideal solvent should dissolve the ketone well at high temperatures but poorly at low temperatures. Waxes have a tendency to "oil out" rather than form well-defined crystals, which can trap impurities.[4] While possible, it often requires extensive screening of solvents and may not be as effective as chromatography for removing closely related impurities.

Q3: What is the best method for purifying dilinoleyl ketone?

A3: For laboratory to medium-scale purification of high molecular weight, non-polar compounds like dilinoleyl ketone, flash column chromatography is the most effective and widely used method.[5] It offers excellent separation based on polarity and is highly versatile. It is particularly adept at separating the target ketone from both more polar impurities (like unreacted linoleic acid) and less polar impurities.

Q4: How do I choose the right solvents for flash column chromatography?

A4: The choice of solvents (the mobile phase) is critical for a successful separation. For a non-polar compound like dilinoleyl ketone, you will typically use a non-polar solvent system on a polar stationary phase like silica gel. A common approach is to use a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[6] The optimal ratio is determined by thin-layer chromatography (TLC) first. You are aiming for a retention factor (Rf) of ~0.3 for your product to ensure good separation.

Q5: What are the key analytical techniques to confirm the purity of my dilinoleyl ketone?

A5: A combination of analytical techniques is essential to confirm both the identity and purity of your final product.[7]

  • High-Performance Liquid Chromatography (HPLC): Particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is excellent for assessing purity and quantifying non-volatile lipids.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the dilinoleyl ketone and identifying any structural impurities.[10][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]

IV. Troubleshooting Guide

Troubleshooting Flash Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Product is not eluting from the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 5% ethyl acetate in hexane, try increasing to 10%.
Product is eluting too quickly with the solvent front. Mobile phase is too polar.Decrease the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try 2% or 5%.
Poor separation of product and impurities (streaky bands). Sample was not loaded onto the column in a concentrated band. The column may be overloaded.Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. Reduce the amount of crude material loaded onto the column.
Product co-elutes with an impurity. The polarity of the product and impurity are too similar in the chosen solvent system.Try a different solvent system. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane or toluene to alter the selectivity of the separation.

V. Detailed Experimental Protocol: Flash Column Chromatography of Dilinoleyl Ketone

This protocol assumes a crude product containing unreacted linoleic acid and other byproducts from a ketonization reaction.

1. Materials:

  • Crude dilinoleyl ketone

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane

  • Glass chromatography column

  • Air or nitrogen supply for pressure

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Step 1: Determine the Optimal Solvent System using TLC.

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 2%, 5%, 10%, 20% Ethyl Acetate in Hexane).

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • The ideal solvent system will give your product an Rf value of approximately 0.3. Unreacted linoleic acid will likely have a lower Rf (closer to the baseline).

  • Step 2: Prepare the Column.

    • Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).

    • Ensure the silica bed is well-compacted and free of air bubbles.

  • Step 3: Load the Sample.

    • Dissolve the crude dilinoleyl ketone in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Step 4: Elute the Column.

    • Begin eluting with the low-polarity mobile phase.

    • Less polar impurities will elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. For example, you might start with 2% ethyl acetate in hexane, then move to 5%, and then 10%.

    • Collect fractions in test tubes.

  • Step 5: Monitor the Elution.

    • Spot fractions onto TLC plates to track the elution of your product.

    • Combine the fractions that contain the pure dilinoleyl ketone.

  • Step 6: Remove the Solvent.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified dilinoleyl ketone.

  • Step 7: Final Purity Analysis.

    • Analyze the purified product using HPLC, NMR, and MS to confirm its purity and identity.

VI. Visualization of Purification Logic

TroubleshootingTree Start Crude Product Analysis (TLC) Rf_check Is Product Rf ~0.3? Start->Rf_check Adjust_Polarity Adjust Solvent Polarity Rf_check->Adjust_Polarity No Run_Column Run Flash Column Chromatography Rf_check->Run_Column Yes Adjust_Polarity->Start Re-run TLC TLC_Fractions Analyze Fractions by TLC Run_Column->TLC_Fractions Purity_Check Are fractions pure? TLC_Fractions->Purity_Check Combine_Pure Combine Pure Fractions Purity_Check->Combine_Pure Yes Rechromatograph Combine impure fractions and re-purify Purity_Check->Rechromatograph No Final_Analysis Final Purity Analysis (HPLC/NMR/MS) Combine_Pure->Final_Analysis Rechromatograph->Run_Column

Caption: Decision tree for troubleshooting flash column chromatography.

VII. References

  • Wotal, A. C., & Weix, D. J. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Organic Letters, 14(5), 1363–1365. [Link]

  • Kim, J., et al. (2018). Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactivation. ACS Catalysis, 8(9), 8083-8093. [Link]

  • Mead, T. C. (1969). U.S. Patent No. 3,468,956. Washington, DC: U.S. Patent and Trademark Office.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved February 5, 2026, from [Link]

  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(13), 3612–3615. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 5, 2026, from [Link]

  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Retrieved February 5, 2026, from [Link]

  • MilliporeSigma. (2020). Harnessing Synthetic Lipids for Drug Development: Strategies for Success. Retrieved February 5, 2026, from [Link]

  • Grijalvo, S., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Journal of Pharmaceutical and Biomedical Analysis, 220, 115011. [Link]

  • Dr. P. Saranraj. (2024, January 15). Flash Column Chromatography [Video]. YouTube. [Link]

  • Murphy, R. C. (2010). Mass Spectrometric Analysis of Long-Chain Lipids. Chemical Reviews, 110(10), 6045–6088. [Link]

  • Byrdwell, W. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. In Lipidomics (pp. 21-106). Springer, Cham. [Link]

  • CordenPharma. (2024). Novel Purification Strategies for LNP Building Blocks. Retrieved February 5, 2026, from [Link]

  • Jana, S. (2016). Crystallization Behavior of Waxes (Doctoral dissertation, Utah State University). [Link]

  • S-I. Han, et al. (2021). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2284, 15-28. [Link]

  • Wax Center. (2024, April 19). Understanding Wax Crystallization: A Comprehensive Guide. Retrieved February 5, 2026, from [Link]

  • Caygan, K., et al. (2022). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. Metabolites, 12(10), 947. [Link]

  • Chen, D. W., et al. (2025). NMR Spectroscopy for Phospholipid Characterization. Journal of Food Composition and Analysis, 135, 105769. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Avanti Polar Lipids. (n.d.). Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Retrieved February 5, 2026, from [Link]

  • Promchana, P., et al. (2022). Catalytic deoxygenation of fatty acids via ketonization and a-carbon scissions over layered alkali titanate catalysts. RSC Advances, 12(53), 34653-34664. [Link]

  • Promchana, P., et al. (2022). Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2. Scientific Reports, 12(1), 20831. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved February 5, 2026, from [Link]

  • Khan, M. A., et al. (2017). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Molecules, 22(11), 1899. [Link]

  • JoVE. (n.d.). Preparation of Acid Anhydrides. Retrieved February 5, 2026, from [Link]

  • Das, S., & Maiti, S. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. RSC Advances, 16(1), 1-10. [Link]

Sources

Troubleshooting

Minimizing the impact of solvent choice on Dilinoleyl Ketone experiments

Technical Support Center: Dilinoleyl Ketone Solvent Selection A Guide for Researchers in Pharmaceutical Development Welcome to the technical support center for Dilinoleyl Ketone. As Senior Application Scientists, we unde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dilinoleyl Ketone Solvent Selection

A Guide for Researchers in Pharmaceutical Development

Welcome to the technical support center for Dilinoleyl Ketone. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide in-depth, field-tested advice on a critical, yet often underestimated, experimental parameter: the choice of solvent. Here, you will find not just protocols, but the scientific reasoning behind them, helping you to proactively troubleshoot issues and optimize your results.

Part 1: The Core Challenge - Understanding Dilinoleyl Ketone and Solvent Interactions

This section addresses the fundamental principles governing the behavior of Dilinoleyl Ketone in various solvents.

FAQ 1: What is Dilinoleyl Ketone and why is solvent selection so critical?

Dilinoleyl Ketone (also known as Bis(linoleyl) ketone) is a lipid-based molecule increasingly recognized for its potential as a carrier for nucleic acids in drug delivery systems.[1] Its structure consists of two long, unsaturated linoleyl chains attached to a central ketone group.[1] This amphiphilic nature—possessing both non-polar (the long fatty acid chains) and moderately polar (the ketone group) characteristics—is key to its function but also the primary reason why solvent selection is not a trivial step.

Why it's critical:

  • Solubility and Stability: The primary goal is to dissolve the lipid into a stable, homogenous stock solution. Lipids are generally soluble in non-polar organic solvents.[2] However, the ketone group introduces polarity, requiring a solvent that can accommodate both parts of the molecule to prevent aggregation or precipitation.

  • Impact on Nanoparticle Formation: In applications like lipid nanoparticle (LNP) formulation, the solvent in which Dilinoleyl Ketone is dissolved directly influences the final particle's critical quality attributes (CQAs), including size, polydispersity index (PDI), and encapsulation efficiency.[3] The choice of solvent is a key consideration in the manufacturing process.[3]

  • Downstream Performance: Residual solvents, even at trace levels, can introduce toxicity in cell-based assays or in vivo studies, confounding results.[4][5][6] Therefore, the solvent must be easily removable during downstream processing.

FAQ 2: How do solvent properties affect Dilinoleyl Ketone's behavior?

The interaction between Dilinoleyl Ketone and a solvent is governed by fundamental chemical principles. Understanding these allows for a rational approach to solvent selection.

  • Polarity: This is the most important factor. The "like dissolves like" principle applies here. The long, non-polar linoleyl chains favor non-polar solvents (e.g., chloroform, dichloromethane), while the polar ketone group has some affinity for more polar solvents.[7] The ideal solvent will have a polarity that balances these two characteristics. In LNP formulation, using a less polar solvent like isopropanol compared to a more polar one like methanol can lead to an increase in the final liposome particle size.[3]

  • Proticity: Solvents are either protic (containing an acidic proton, e.g., alcohols) or aprotic (lacking an acidic proton, e.g., acetone, THF). Protic solvents can form hydrogen bonds. While the ketone group in Dilinoleyl Ketone can act as a hydrogen bond acceptor, it cannot donate a hydrogen bond.[8] This makes it compatible with both solvent types, but protic solvents may offer different solvation properties that could be beneficial.

  • Boiling Point: A lower boiling point is generally preferred as it facilitates easier and more complete removal of the solvent from the final formulation under vacuum or via dialysis/filtration, minimizing residual solvent concerns.[4]

  • Purity & Stability: Solvents must be of high purity (e.g., HPLC or ACS grade) and free from contaminants like water, peroxides, or metal ions. Water can cause hydrolysis of lipids, while peroxides can lead to oxidation, especially given the unsaturated nature of the linoleyl chains.[9]

Part 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to specific problems you may encounter.

Issue 1: Poor Solubility or Sample Precipitation

Q: My Dilinoleyl Ketone is not fully dissolving, or it's precipitating out of my stock solution over time. What's wrong and how do I fix it?

A: This is a classic sign of a solvent-solute mismatch or improper solution preparation.

Causality and Solution Pathway:

  • Re-evaluate Solvent Polarity: The solvent may be too polar or too non-polar. Dilinoleyl Ketone's large non-polar chains dominate its character, so start with moderately non-polar, water-miscible solvents. Ethanol is often a successful first choice for lipid nanoparticle formulations.[10]

  • Check Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution. It's better to work with a lower, fully solubilized concentration than a higher, partially precipitated one. Higher lipid concentrations can lead to the formation of larger nanoparticles.[11]

  • Consider Temperature: Gently warming the solution (e.g., to 30-40°C) can increase solubility. However, be cautious, as excessive heat can accelerate degradation. Never use high heat on lipids with unsaturated chains.

  • Use Co-solvents: If a single solvent fails, a co-solvent system can be effective. For example, mixing ethanol with a small amount of a less polar solvent like tert-butanol or a more polar one like DMSO can fine-tune the overall polarity to achieve complete dissolution.[12]

Issue 2: Inconsistent LNP Size, PDI, or Encapsulation Efficiency

Q: The physical characteristics of my LNPs are highly variable from batch to batch. Could the lipid solvent be the cause?

A: Absolutely. The solvent used to prepare the lipid phase is a critical process parameter that directly impacts the nanoprecipitation or microfluidic mixing process.

Causality and Solution Pathway:

  • Solvent-Aqueous Phase Miscibility: The organic solvent must be fully miscible with the aqueous phase used in LNP formation. Incomplete or slow mixing leads to uncontrolled precipitation, resulting in larger, more polydisperse particles.[3] Ethanol, isopropanol, and acetone are common choices for this reason.[10]

  • Solvent Polarity and Diffusion Rate: The rate at which the solvent diffuses into the aqueous phase affects how quickly the lipids precipitate to form nanoparticles.[13]

    • High Polarity (e.g., Methanol, Ethanol): Tends to diffuse faster, often leading to smaller particles.

    • Lower Polarity (e.g., Isopropanol): Diffuses more slowly, which can result in larger particles.[3] This effect allows you to "tune" particle size by changing the solvent or using solvent mixtures.[3]

  • Ensure Homogeneity of Lipid Stock: If the Dilinoleyl Ketone is not perfectly dissolved in the organic phase before mixing, you are introducing a heterogeneous mixture into your system from the start. This will inevitably lead to poor PDI. Always ensure your lipid stock is crystal clear before use. A target PDI value should typically range from 0.05 to 0.2.[14]

  • Control for Water Content: Ensure you are using anhydrous-grade solvents. Even small amounts of water in your organic phase can cause premature lipid aggregation before the mixing step, leading to inconsistent results.

Issue 3: Suspected Chemical Degradation

Q: I'm concerned my Dilinoleyl Ketone is degrading in the solvent, leading to poor performance. What should I look out for?

A: The two primary degradation pathways for a molecule like Dilinoleyl Ketone are hydrolysis and oxidation.[9]

Causality and Solution Pathway:

  • Oxidation: The double bonds in the linoleyl chains are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions or peroxides in the solvent.

    • Mitigation: Use fresh, high-purity solvents from a recently opened bottle. Consider solvents packaged under an inert gas (e.g., nitrogen or argon). Store your Dilinoleyl Ketone stock solution in the dark (e.g., in an amber vial) and at a low temperature (e.g., -20°C) to slow down oxidative processes.[15]

  • Hydrolysis: While the ketone group itself is relatively stable, adjacent ester linkages (if any were present in a modified version of the lipid) could be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.

    • Mitigation: Always use anhydrous solvents and glassware.[16] Avoid preparing stock solutions in acidic or basic buffers if possible. If a buffer is needed, prepare the stock fresh and use it immediately.

Issue 4: Downstream Cytotoxicity or Poor Performance

Q: My LNP formulation is showing unexpected toxicity in my cell-based assays. Could residual solvent be the problem?

A: Yes, this is a critical concern in drug development. All organic solvents have some level of inherent toxicity, and they must be removed to the greatest extent possible from the final product.[6]

Causality and Solution Pathway:

  • Solvent Classification: Regulatory bodies like the ICH classify solvents based on their toxicity.[4]

    • Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride). These should never be used.[5]

    • Class 2: Solvents with inherent toxicity that must be limited (e.g., Acetonitrile, Chloroform, Dichloromethane).

    • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Isopropanol). These are the preferred choices.[17]

  • Boiling Point and Removal: Choose a solvent with a low boiling point for efficient removal via techniques like tangential flow filtration (TFF), dialysis, or rotary evaporation. Ethanol (Boiling Point: 78°C) is an excellent choice as it is a Class 3 solvent and is readily removed.

  • Verification of Removal: After purification, it is best practice to use analytical techniques like Gas Chromatography (GC) with a headspace autosampler to quantify the amount of residual solvent in your final LNP formulation to ensure it is below acceptable safety limits.[4]

Part 3: Protocols, Data, and Visualizations

Data Presentation: Solvent Property Comparison Table

The table below summarizes key properties of common solvents relevant for Dilinoleyl Ketone experiments.

SolventClass (ICH)Boiling Point (°C)Polarity IndexKey Considerations
Ethanol 378.45.2Recommended starting point. Good solubility for many lipids, water-miscible, low toxicity, easily removed.
Isopropanol 382.64.3Less polar than ethanol; may increase LNP size.[3] Good solubility, low toxicity.
Acetone 356.05.1Aprotic, highly volatile. Good solvent but can be aggressive towards some plastics.
Acetonitrile 281.66.2Higher polarity. Use with caution due to Class 2 toxicity.
Tetrahydrofuran (THF) 266.04.2Can form peroxides upon storage. Must be fresh and inhibitor-stabilized.
Dichloromethane (DCM) 239.63.4Excellent non-polar solvent, but Class 2 toxicity and high volatility require careful handling.
Chloroform 261.24.3Similar to DCM, excellent solvent but significant health and safety concerns.
Experimental Protocol: Rational Solvent Selection and Stock Solution Preparation

This protocol outlines a systematic approach to selecting a solvent and preparing a stable stock solution of Dilinoleyl Ketone.

Objective: To prepare a clear, stable, and homogenous stock solution of Dilinoleyl Ketone for downstream applications.

Materials:

  • Dilinoleyl Ketone (solid)

  • Candidate Solvents (Anhydrous, HPLC Grade or higher): Ethanol, Isopropanol, Acetone

  • Inert Gas (Nitrogen or Argon)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Glass syringes and sterile filters (PTFE, 0.2 µm)

Methodology:

  • Pre-Experiment Setup:

    • Dry all glassware in an oven overnight or flame-dry under an inert atmosphere to remove adsorbed water.[16]

    • Allow glassware to cool to room temperature under inert gas flow.

  • Solubility Screening (Small Scale):

    • Weigh approximately 1-2 mg of Dilinoleyl Ketone into three separate, dry amber vials.

    • Add a small, precise volume (e.g., 100 µL) of each candidate solvent (Ethanol, Isopropanol, Acetone) to the respective vials.

    • Vortex each vial for 1-2 minutes.

    • Visually inspect for complete dissolution. The solution should be perfectly clear with no visible particulates.

    • If not fully dissolved, gently warm the vial in a 30-40°C water bath for 5 minutes and vortex again.

    • Select the solvent that provides the clearest solution at the desired concentration. Ethanol is often the best starting point.

  • Stock Solution Preparation (Scale-Up):

    • Weigh the desired amount of Dilinoleyl Ketone into a larger, dry amber vial.

    • Under a gentle stream of inert gas, add the selected solvent to achieve the target concentration (e.g., 10 mg/mL).

    • Seal the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Sterile Filtration and Storage:

    • Draw the solution into a glass syringe.

    • Attach a 0.2 µm PTFE sterile filter and dispense the solution into a final, sterile, amber glass vial. This removes any potential micro-particulates.

    • Flush the headspace of the vial with inert gas before sealing tightly with the cap.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store at -20°C or below for long-term stability.[1]

Visualizations

G start Start: Experimental Issue Observed issue_type What is the issue? start->issue_type solubility Poor Solubility or Precipitation issue_type->solubility Solubility lnp_variability Inconsistent LNP Size / PDI issue_type->lnp_variability LNP Results degradation Suspected Degradation issue_type->degradation Stability toxicity Downstream Toxicity issue_type->toxicity Performance check_polarity Step 1: Re-evaluate Solvent Polarity. Try Ethanol. solubility->check_polarity check_miscibility Step 1: Ensure Solvent is Miscible with Aqueous Phase lnp_variability->check_miscibility use_fresh_solvent Step 1: Use Fresh, High-Purity Solvent degradation->use_fresh_solvent check_class Step 1: Verify Solvent is ICH Class 3 (e.g., Ethanol) toxicity->check_class check_conc Step 2: Lower Concentration check_polarity->check_conc use_cosolvent Step 3: Use Co-Solvent System check_conc->use_cosolvent end Issue Resolved use_cosolvent->end tune_polarity Step 2: Tune Polarity to Alter Size (e.g., EtOH vs. IPA) check_miscibility->tune_polarity ensure_homogeneity Step 3: Confirm Lipid Stock is Homogenous (No Precipitate) tune_polarity->ensure_homogeneity ensure_homogeneity->end protect_light_air Step 2: Store Stock Under Inert Gas, Protected from Light use_fresh_solvent->protect_light_air use_anhydrous Step 3: Use Anhydrous Solvents & Glassware protect_light_air->use_anhydrous use_anhydrous->end check_removal Step 2: Ensure Low Boiling Point for Easy Removal check_class->check_removal quantify_residual Step 3: (Optional) Quantify Residual Solvent via GC check_removal->quantify_residual quantify_residual->end

Caption: Decision tree for troubleshooting common solvent-related issues.

G cluster_0 Phase Preparation cluster_1 LNP Formation cluster_2 Downstream Processing lipid_prep 1. Prepare Lipid Stock (Dilinoleyl Ketone in selected organic solvent, e.g., Ethanol) mixing 3. Rapid Mixing (Microfluidics or Solvent Injection) lipid_prep->mixing Solvent choice here impacts mixing dynamics and final particle size. aqueous_prep 2. Prepare Aqueous Phase (e.g., RNA in low pH buffer) aqueous_prep->mixing purification 4. Purification (Dialysis or TFF to remove solvent) mixing->purification Low boiling point solvent facilitates easy removal here. analysis 5. Characterization (Size, PDI, Encapsulation) purification->analysis

Caption: Workflow for LNP formulation highlighting critical solvent steps.

References

  • The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. National Institutes of Health (NIH). [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Institutes of Health (NIH). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]

  • Best Practices for Handling and Storing Solvents. Post Apple Scientific. [Link]

  • LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics. [Link]

  • Solvent injection as a new approach for manufacturing lipid nanoparticles - Evaluation of the method and process parameters. ResearchGate. [Link]

  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Q3C — Tables and List Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • (467) RESIDUAL SOLVENTS. USP-NF. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. [Link]

  • Ch26: Lipids. University of Calgary. [Link]

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PubMed Central. [Link]

  • 24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]

  • impurities: guideline for residual solvents q3c(r6). International Council for Harmonisation (ICH). [Link]

  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PubMed Central. [Link]

  • Physical and Chemical Properties of Ketones. Unacademy. [Link]

  • True or false? Lipids are soluble in organic solvents. Homework.Study.com. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Lipid Peroxidation Reporters: A Comparative Analysis of Dilinoleyl Ketone and Fluorescent Probes

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in cellular signaling, disease pathology, and therapeutic intervention, the accurate measurement of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in cellular signaling, disease pathology, and therapeutic intervention, the accurate measurement of this process is paramount. Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular stress and is implicated in a wide array of conditions, from neurodegenerative diseases to ferroptotic cell death.[1][2] The choice of methodology to detect and quantify lipid peroxidation can profoundly influence experimental outcomes and their interpretation.

This guide provides an in-depth comparison of two distinct approaches for assessing lipid peroxidation: the quantification of stable end-products, such as ketones, and the use of real-time fluorescent reporters. We will delve into the mechanisms, applications, and inherent advantages and limitations of each, offering the necessary technical insights to empower you to select the most appropriate tools for your research questions.

The Fundamental Distinction: Measuring Products vs. Reporting Processes

At the outset, it is crucial to understand that comparing the measurement of dilinoleyl ketone to reporters like BODIPY™ 581/591 C11 is not a direct comparison of like-for-like probes. Instead, it represents a comparison of two fundamentally different analytical strategies:

  • Product Biomarkers (e.g., Ketones): These are stable molecules formed as secondary or tertiary products of the lipid peroxidation chain reaction.[3][4] Their measurement provides a quantitative, often terminal, assessment of the cumulative oxidative damage that has occurred within a sample.

  • Fluorescent Reporters (e.g., BODIPY™ 581/591 C11, Liperfluo): These are probes designed for the real-time visualization of lipid peroxidation events, often in living cells.[5][6] They offer dynamic insights into the process of oxidation as it happens.

Deep Dive 1: Ketones as Stable Biomarkers of Lipid Peroxidation

Mechanism of Formation

Lipid peroxidation is a complex chain reaction initiated by reactive oxygen species (ROS). This process leads to the formation of unstable lipid hydroperoxides, which are the primary products. These hydroperoxides can then decompose into a variety of more stable secondary and tertiary products, including aldehydes and ketones.[1][7] Ketones, such as dilinoleyl ketone, are formed from the oxidation of polyunsaturated fatty acids like linoleic acid.[8] Their presence and quantity in a biological sample serve as an integrated measure of the total oxidative stress experienced by that sample over time.

Below is a simplified representation of the lipid peroxidation cascade leading to the formation of secondary products.

G PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane L_radical Lipid Radical (L•) PUFA->L_radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation (H• Abstraction) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOOH Lipid Hydroperoxide (LOOH) (Primary Product) LOO_radical->LOOH Propagation (+ PUFA) Secondary Secondary/Tertiary Products (Aldehydes, Ketones) LOOH->Secondary Decomposition

Caption: Lipid Peroxidation Cascade

Detection Methodologies

Unlike fluorescent probes, ketones are not visualized directly in live cells. Their detection relies on analytical chemistry techniques, primarily:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying specific ketone species. It offers high sensitivity and specificity, allowing for the precise measurement of various lipid peroxidation products.[3]

  • Colorimetric/Spectrophotometric Assays: These methods involve chemical reactions that produce a colored product in the presence of ketones. For instance, ketones can react with reagents like 2,4-dinitrophenylhydrazine to form a colored hydrazone, which can then be quantified.[9]

Deep Dive 2: Fluorescent Reporters for Real-Time Analysis

Mechanism of Action

Fluorescent reporters are lipophilic molecules that incorporate into cellular membranes and change their fluorescent properties upon oxidation.

  • BODIPY™ 581/591 C11: This is a ratiometric probe. In its native, reduced state, it fluoresces red. Upon oxidation of its polyunsaturated butadienyl portion by lipid radicals, its fluorescence emission shifts to green.[10] This ratiometric shift (green/red intensity ratio) provides a sensitive readout of lipid peroxidation that is independent of probe concentration.[11]

  • Liperfluo: This probe is reported to specifically detect lipid hydroperoxides.[6][11] Upon oxidation, it exhibits a significant increase in fluorescence intensity. It is considered highly specific for lipid peroxides compared to other ROS.[7]

The diagram below illustrates the general workflow for using these fluorescent probes in live-cell imaging.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A 1. Plate cells B 2. Incubate with fluorescent probe A->B C 3. Induce lipid peroxidation (e.g., with a chemical inducer) B->C D 4. Acquire images using fluorescence microscopy or analyze by flow cytometry C->D E 5. Quantify fluorescence change (e.g., ratiometric analysis for BODIPY C11) D->E

Caption: Live-Cell Lipid Peroxidation Imaging Workflow

Comparative Analysis: Choosing the Right Tool

The choice between measuring ketone products and using fluorescent reporters depends entirely on the experimental question.

FeatureKetone Measurement (e.g., Dilinoleyl Ketone)Fluorescent Reporters (e.g., BODIPY C11, Liperfluo)
Measurement Type Endpoint, cumulative damageReal-time, dynamic process
Sample Type Lysates, tissues, biofluids (plasma, urine)Live cells, isolated membranes
Primary Output Absolute or relative quantification of specific moleculesFluorescence intensity change or ratio
Key Advantage High chemical specificity and accuracy (with MS)Spatiotemporal resolution, live-cell compatibility
Key Limitation Lacks temporal information; destructive to samplePotential for artifacts; probe can be more sensitive to oxidation than native lipids[12]
Instrumentation GC-MS, HPLC, SpectrophotometerFluorescence microscope, flow cytometer, plate reader
Inferred Information Overall oxidative burdenOnset, rate, and subcellular location of peroxidation

Field-Proven Insights and Experimental Considerations

  • Specificity vs. Sensitivity: While Liperfluo is lauded for its specificity to lipid hydroperoxides, BODIPY C11 is often noted for its high sensitivity, making it suitable for plate reader-based screens where Liperfluo might not provide a strong enough signal.[11]

  • The Observer Effect: A critical consideration for fluorescent probes is that they are not passive observers. Research has shown that BODIPY C11 can be more susceptible to oxidation than endogenous lipids, potentially over-reporting the extent of damage. Furthermore, it may exert an antioxidant effect itself.[12] This underscores the importance of validating findings with orthogonal methods, such as measuring downstream products like ketones.

  • Complementary Approaches: The most robust studies often employ both methodologies. For example, a drug screen might use a high-throughput fluorescent reporter assay to identify hits, which are then validated and quantified by measuring specific lipid peroxidation products like hydroxyoctadecadienoic acids (HODEs) or ketones via LC-MS/MS.[13]

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation using BODIPY™ 581/591 C11 in Live Cells

This protocol is a generalized guideline for fluorescence microscopy.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for imaging and culture overnight.

  • Probe Loading: Prepare a working solution of BODIPY™ 581/591 C11 at a final concentration of 1-2 µM in serum-free cell culture medium. Remove the culture medium from the cells, wash once with pre-warmed Hanks' Balanced Salt Solution (HBSS), and incubate the cells with the probe working solution for 30-60 minutes at 37°C.[6]

  • Wash: Discard the loading solution and wash the cells twice with pre-warmed HBSS to remove any unincorporated probe.[6]

  • Induction of Peroxidation: Add HBSS or imaging medium containing the desired stimulus (e.g., 100 µM cumene hydroperoxide) to the cells.[14]

  • Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with filters for both green (oxidized probe, e.g., 488 nm excitation/510 nm emission) and red (reduced probe, e.g., 581 nm excitation/591 nm emission) fluorescence.[14]

  • Analysis: For each cell or region of interest, calculate the ratio of the green fluorescence intensity to the red fluorescence intensity. An increase in this ratio over time indicates lipid peroxidation.

Protocol 2: General Principle for Ketone Measurement by GC-MS

This outlines the conceptual workflow for measuring stable lipid peroxidation products.

  • Sample Collection: Collect cells, tissue, or biofluid and immediately process or flash-freeze to halt further oxidative reactions.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction, to isolate the lipid fraction from the rest of the sample components.

  • Derivatization (if necessary): Some ketone products may require chemical derivatization to improve their volatility and stability for GC analysis. This could involve reacting the ketones to form a more stable derivative.[9]

  • GC-MS Analysis: Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times in the GC column and then fragmented and detected by the mass spectrometer.

  • Quantification: Identify the specific ketone of interest based on its retention time and mass fragmentation pattern. Quantify the amount of the ketone by comparing its peak area to that of a known amount of an internal standard.

Conclusion

In the landscape of lipid peroxidation analysis, there is no single "best" reporter. The measurement of stable end-products like dilinoleyl ketone and the use of real-time fluorescent probes are not competing technologies but rather complementary approaches that provide different, yet equally valuable, windows into the complex process of oxidative lipid damage.

  • Choose fluorescent reporters like BODIPY™ 581/591 C11 or Liperfluo when your research demands the visualization of dynamic processes in living cells, such as understanding the kinetics of drug action or the subcellular origin of oxidative stress.

  • Opt for analytical methods to measure ketones and other stable products when you require a definitive, quantitative assessment of the overall oxidative damage in a system, for instance, when comparing the effects of different chronic treatments or assessing biomarkers in clinical samples.

A comprehensive understanding of lipid peroxidation often necessitates a multi-faceted experimental design. By appreciating the distinct strengths and limitations of each approach, researchers can more effectively dissect the role of this critical process in health and disease.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]

  • Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484. Available at: [Link]

  • Niki, E. (2008). Lipid peroxidation products as oxidative stress biomarkers. BioFactors, 34(2), 171-180. Available at: [Link]

  • Greenberg, L. A., & Lester, D. (1944). A micromethod for the determination of acetone and ketone bodies. Journal of Biological Chemistry, 154, 177-190.
  • Granvogl, M. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Foods, 10(2), 443. Available at: [Link]

  • Schieberle, P., & Granvogl, M. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. PMC. Available at: [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944–5972. Available at: [Link]

  • Laffel, L., et al. (2006). Sick-day management using blood 3-hydroxybutyrate (3-OHB) compared with urine ketone monitoring reduces hospital visits in young people with T1D: a randomized clinical trial. Diabetic Medicine, 23(3), 278-284. Available at: [Link]

  • Takahashi, M., et al. (2011). A fluorescent probe for imaging lipid hydroperoxides in living cells. Chemical Communications, 47(38), 10004-10006. Available at: [Link]

  • Song, J., et al. (2017). Methods to create thermally oxidized lipids and comparison of analytical procedures to characterize peroxidation. Journal of Animal Science, 95(7), 3126-3136. Available at: [Link]

  • Niki, E. (2014). Biomarkers of lipid peroxidation in clinical material. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 809-817. Available at: [Link]

  • LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • University of Hohenheim. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. ResearchGate. Available at: [Link]

  • Perfect Keto. (n.d.). How to Test Ketone Levels and What They Mean. Retrieved from [Link]

  • Masur, M., et al. (1989). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Organic Mass Spectrometry, 24(7), 495-503. Available at: [Link]

  • Incardona, P., et al. (2021). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 10(11), 1736. Available at: [Link]

  • Platzer, M., et al. (2021). Acetone as Indicator of Lipid Oxidation in Stored Margarine. Foods, 10(1), 127. Available at: [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Ketone Binding Proteins and Its Use for Ketone Monitoring. Retrieved from [Link]

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS letters, 453(3), 278–282. Available at: [Link]

  • University of Pittsburgh. (n.d.). Mechanisms of Lipid Oxidation. Retrieved from [Link]

  • Mano, J. (2021). Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling. Frontiers in Plant Science, 12, 700445. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

  • Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 698–708. Available at: [Link]

  • Kyle, J. E., et al. (2020). Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation. Analytical Chemistry, 92(1), 268-279. Available at: [Link]

  • Rodwell, V. W., et al. (2018). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 31e. AccessMedicine. Available at: [Link]

  • MacDonald, M. L., Murray, I. V., & Axelsen, P. H. (2007). Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage. Free radical biology & medicine, 42(9), 1392–1397. Available at: [Link]

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Validation

A Comparative Analysis of Dilinoleyl Ketone and Cholesterol on Lipid Bilayer Properties for Advanced Drug Delivery Systems

In the landscape of advanced drug delivery, particularly for lipid nanoparticles (LNPs) carrying nucleic acid payloads, the precise composition of the lipid bilayer is paramount to efficacy and stability. Cholesterol has...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery, particularly for lipid nanoparticles (LNPs) carrying nucleic acid payloads, the precise composition of the lipid bilayer is paramount to efficacy and stability. Cholesterol has long been a cornerstone "helper lipid" in these formulations, integral to the structural integrity of the nanoparticles.[1][2] However, the exploration of novel lipids is crucial for pushing the boundaries of therapeutic potential. This guide provides an in-depth, objective comparison of Dilinoleyl Ketone and cholesterol, focusing on their distinct effects on the biophysical properties of lipid bilayers. This analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals in their formulation design.

The Critical Role of Helper Lipids in Bilayer Architecture

Lipid bilayers form the fundamental structure of LNPs, encapsulating and protecting the therapeutic cargo. Helper lipids, such as cholesterol, are incorporated to modulate the fluidity, stability, and fusogenicity of these bilayers.[3] Cholesterol, a major sterol in mammalian cell membranes, is known to influence the permeability and fluidity of these membranes. Its rigid, planar structure intercalates between phospholipid tails, leading to increased packing order and bilayer thickness while reducing lipid mobility.[4] This "condensing effect" is crucial for preventing drug leakage and enhancing the stability of the nanoparticle.[5][6][7]

Dilinoleyl Ketone, a synthetic lipid with two unsaturated linoleyl chains linked by a ketone group, presents a structurally distinct alternative. Its kinked, unsaturated acyl chains are hypothesized to impart different packing constraints and fluidity characteristics to the bilayer compared to the rigid sterol ring of cholesterol. Understanding these differences is key to rationally designing next-generation delivery vehicles.

Experimental Methodologies for Characterizing Bilayer Properties

To objectively compare the effects of Dilinoleyl Ketone and cholesterol, a suite of biophysical techniques is employed. Each method provides a unique window into the structure and dynamics of the lipid bilayer.

Experimental Workflow for Bilayer Characterization

G LNP_Formulation LNP Formulation (Microfluidic Mixing) DSC Differential Scanning Calorimetry (DSC) LNP_Formulation->DSC FA Fluorescence Anisotropy LNP_Formulation->FA SAXS Small-Angle X-ray Scattering (SAXS) LNP_Formulation->SAXS MD Molecular Dynamics (MD) Simulations LNP_Formulation->MD Hydration Hydration of Lipid Films Hydration->DSC Hydration->FA Hydration->SAXS Hydration->MD

Caption: Workflow for preparing and analyzing lipid bilayer properties.

Detailed Experimental Protocols:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in the lipid bilayer, such as the gel-to-liquid crystalline phase transition (Tm).[8][9]

    • Prepare lipid dispersions (e.g., in phosphate-buffered saline) containing the desired molar ratio of the primary phospholipid, cholesterol, or Dilinoleyl Ketone.

    • Load the lipid dispersion into an aluminum DSC pan and seal it.

    • Place the sample pan and a reference pan (containing buffer only) into the calorimeter.

    • Heat the samples at a controlled rate (e.g., 1-5°C/min) over a defined temperature range.

    • Record the differential heat flow as a function of temperature to determine the Tm and the enthalpy of the transition.[8]

  • Fluorescence Anisotropy: This method provides information about the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is inversely related to the local microviscosity or "fluidity" of the membrane.[10][11]

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the lipid vesicles during their formation.[10][12]

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the intensity of the emitted fluorescence in both the vertical and horizontal planes.[11]

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrumental correction factor. Higher anisotropy values indicate lower membrane fluidity.

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the nanoscale structure of lipid nanoparticles, including the bilayer thickness and the overall organization of the lipids.[13][14]

    • Prepare a concentrated, monodisperse sample of lipid nanoparticles in a suitable buffer.

    • Load the sample into a capillary tube and place it in the path of a collimated X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle.

    • Analyze the scattering data to extract structural parameters, such as the lamellar d-spacing, which corresponds to the bilayer thickness.[15]

  • Molecular Dynamics (MD) Simulations: Computational simulations at the atomic level provide detailed insights into the molecular interactions and dynamic behavior of lipids within the bilayer.[4][6]

    • Construct a computational model of the lipid bilayer with the desired composition (e.g., phospholipid, cholesterol, or Dilinoleyl Ketone) and solvate it with water molecules.

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium.

    • Analyze the trajectory data to calculate various properties, such as area per lipid, bilayer thickness, and lipid order parameters.[6]

Comparative Analysis of Bilayer Properties
PropertyEffect of CholesterolEffect of Dilinoleyl Ketone (Hypothesized/Observed)Supporting Experimental Data
Bilayer Thickness Increases bilayer thickness.[4][16][17]May decrease or have a less pronounced effect on thickness due to the kinked structure of linoleyl chains.[18]SAXS and MD simulations can quantify bilayer thickness.[13][19]
Area per Lipid Decreases the area per lipid, leading to a "condensing effect".[6]Likely increases the area per lipid due to the bulky, unsaturated tails preventing tight packing.[18][20]MD simulations directly calculate the area per lipid.[6]
Membrane Fluidity Decreases fluidity (increases rigidity) in the liquid-disordered phase.[21]Expected to increase fluidity (decrease rigidity) due to the introduction of disorder by the unsaturated chains.[21]Fluorescence anisotropy measurements with probes like DPH can quantify membrane fluidity.[10][11]
Lipid Order Increases the orientational order of phospholipid acyl chains.[4][5]Expected to decrease the overall order of the acyl chains.Deuterium NMR and MD simulations can provide lipid order parameters.[19]
Phase Transition (Tm) Broadens and eventually eliminates the main phase transition of the phospholipid.[17]May lower and broaden the phase transition temperature.DSC is the primary technique for measuring phase transition temperatures.[8][22]
Mechanical Strength Increases the mechanical strength and rupture tension of the bilayer up to a certain concentration.[23]The effect on mechanical strength is less predictable and would require direct measurement.Coarse-grained MD simulations can be used to investigate the mechanical properties of bilayers under stress.[23]

Molecular Interactions within the Bilayer

G cluster_chol Cholesterol cluster_dk Dilinoleyl Ketone chol Rigid Sterol Ring pl1 Phospholipid chol->pl1 Orders Acyl Chains dk Flexible Unsaturated Chains pl2 Phospholipid dk->pl2 Disrupts Packing

Caption: Contrasting molecular interactions of helper lipids.

Discussion and Implications for Drug Delivery

The choice between cholesterol and Dilinoleyl Ketone as a helper lipid has profound implications for the performance of LNP-based drug delivery systems.

  • Stability and Encapsulation Efficiency: Cholesterol's ability to induce a more ordered, condensed lipid phase is beneficial for creating stable nanoparticles with high encapsulation efficiency and minimal drug leakage.[2] The disordered nature that Dilinoleyl Ketone may introduce could potentially compromise long-term stability.

  • Fusogenicity and Endosomal Escape: For effective delivery, the LNP must fuse with the endosomal membrane to release its payload into the cytoplasm. The increased fluidity and potential for non-lamellar phase formation imparted by lipids with unsaturated chains, like Dilinoleyl Ketone, could enhance fusogenicity. This is a critical consideration, as the highly ordered and rigid bilayers formed with cholesterol may be less prone to fusion.

  • In Vivo Fate: The biophysical properties of the LNP surface, influenced by the helper lipid, can affect its interactions with plasma proteins and its subsequent biodistribution and clearance. The more fluid and potentially less uniform surface of a Dilinoleyl Ketone-containing LNP might exhibit different opsonization patterns compared to a cholesterol-stabilized particle.

Conclusion

Both cholesterol and Dilinoleyl Ketone offer distinct advantages and disadvantages as helper lipids in LNP formulations. Cholesterol provides a well-established route to stable, well-ordered bilayers, which is advantageous for drug retention. Dilinoleyl Ketone, with its unsaturated acyl chains, represents a departure from this paradigm, potentially offering enhanced membrane fluidity that could be beneficial for endosomal escape.

The selection of the appropriate helper lipid should be guided by the specific requirements of the therapeutic application. For applications demanding high stability and prolonged circulation, cholesterol remains a robust choice. However, for therapies where efficient endosomal release is the primary bottleneck, Dilinoleyl Ketone and similar unsaturated lipids warrant further investigation. A thorough characterization using the suite of biophysical techniques outlined in this guide is essential for the rational design and optimization of next-generation lipid-based drug delivery systems.

References

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  • Structural order of lipids and proteins in membranes: evaluation of fluorescence anisotropy d
  • Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity.
  • The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles. MDPI.
  • Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles. arXiv.
  • Cholesterol | Lipid Nanoparticles. Tocris Bioscience - R&D Systems.
  • Distinct lipid bilayer compositions have general and protein-specific effects on K+ channel function. AIR Unimi.
  • Molecular Dynamics simulation of a lipid bilayer and w
  • DSC in liposome and lipid nanoparticles development. Malvern Panalytical.
  • Fluorescence Spectroscopic Analysis of Lateral and Transbilayer Fluidity of Exosome Membranes.
  • Effect of cholesterol on the structure of a phospholipid bilayer. PNAS.
  • Lipid bilayer characteriz
  • Enhanced Purification for Complex Lipid Nanoparticle Formul
  • Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability.
  • Fluorescent membrane probes' behavior in lipid bilayers: insights from molecular dynamics simul
  • Mechanical characterization of freestanding lipid bilayers with temperature-controlled phase. TU Delft Repository.
  • Effect of cholesterol on nanoparticle translocation across a lipid bilayer. RSC Publishing.
  • Small-angle X-ray scattering unveils the internal structure of lipid nanoparticles. PubMed.

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Comparative

A Researcher's Guide to Modern Techniques for Elucidating Lipid-Protein Interactions

In the intricate landscape of cellular biology, the dynamic interplay between lipids and proteins governs a vast array of fundamental processes, from signal transduction and membrane trafficking to the very structural in...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular biology, the dynamic interplay between lipids and proteins governs a vast array of fundamental processes, from signal transduction and membrane trafficking to the very structural integrity of our cells. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. While various chemical biology tools have been developed to probe these associations, the field is continually advancing beyond classical approaches. This guide provides a comparative overview of modern, robust alternatives for the investigation of lipid-protein interactions, designed for researchers, scientists, and drug development professionals seeking to employ the most effective methodologies in their work.

I. The Evolving Toolkit: Moving Beyond Simple Lipophilic Probes

Historically, the study of lipid-protein interactions has employed a range of biophysical and biochemical techniques. While foundational, many traditional methods face limitations in capturing the transient and often low-affinity nature of these interactions within a complex biological milieu. The ideal modern probe or technique should offer high specificity, temporal control, and the ability to identify interacting partners in situ with minimal perturbation of the native cellular environment. This guide will explore several powerful strategies that meet these criteria, offering significant advantages over less specific lipophilic molecules.

We will delve into the principles, applications, and comparative strengths of three major classes of advanced techniques:

  • Photo-Affinity Labeling (PAL): A powerful covalent capture strategy.

  • Proximity-Dependent Biotinylation (BioID): For mapping interaction networks in living cells.

  • Metabolic Labeling with Click-Chemistry Compatible Lipids: Enabling dynamic tracking and capture.

II. Comparative Analysis of Leading Methodologies

The selection of an appropriate technique hinges on the specific biological question being addressed. Key considerations include whether the goal is to identify unknown interactors, validate a known interaction, or study the dynamics of the interaction in real-time.

Methodology Principle Primary Application Advantages Limitations
Photo-Affinity Labeling (PAL) A lipid analog with a photo-activatable crosslinking group and a reporter tag is introduced to the system. Upon UV irradiation, a covalent bond is formed with interacting proteins, which are then identified.Identification of direct and transient lipid-protein interactions.Covalently captures even weak or transient interactions. Provides high spatial and temporal resolution.Requires synthesis of specialized lipid probes. UV irradiation can potentially damage cells. Off-target labeling is a possibility.
Proximity-Dependent Biotinylation (BioID) A protein of interest is fused to a promiscuous biotin ligase (e.g., BirA*). The ligase biotinylates proteins in its immediate vicinity (within ~10 nm), which are then captured and identified.Mapping the protein interaction network in a specific subcellular location (e.g., near a lipid-metabolizing enzyme).Identifies both direct and proximal interactors in a native cellular context. Does not require UV activation.Provides proximity information, not necessarily direct interaction. Biotinylation is a slow process, capturing a time-averaged view of the proteome.
Metabolic Labeling with Click Chemistry Cells are incubated with a lipid precursor containing a bioorthogonal handle (e.g., an alkyne or azide). This lipid is incorporated into cellular membranes. A corresponding reporter tag is then "clicked" on for visualization or enrichment.Tracking the trafficking and localization of lipids and identifying their interacting partners under various physiological conditions.Allows for the study of lipid dynamics in living cells. Highly specific ligation chemistry with minimal background.Relies on the cellular uptake and metabolism of the lipid analog, which may not perfectly mimic the endogenous lipid.

III. In-Depth Methodologies and Experimental Workflows

A. Photo-Affinity Labeling (PAL) for Direct Interactor Identification

PAL is a powerful technique to "freeze" a transient interaction in time by forming a stable covalent bond. This is particularly useful for capturing the direct binding partners of a specific lipid of interest.

Conceptual Workflow:

PAL_Workflow cluster_cell Cellular Environment A Introduce Photo-reactive Lipid Probe B Incubation and Lipid Incorporation A->B Metabolism C UV Activation (Crosslinking) B->C Equilibration D Cell Lysis C->D Covalent Capture E Affinity Purification of Labeled Proteins D->E Biotin-Avidin or Click Chemistry F Proteomic Analysis (e.g., Mass Spectrometry) E->F Elution G Identification of Interacting Proteins F->G Data Analysis BioID_Logic POI Protein of Interest BirA BirA* (Promiscuous Biotin Ligase) POI->BirA Fusion ReactiveBiotin Reactive Biotin-AMP BirA->ReactiveBiotin Generates Biotin Biotin & ATP Biotin->ReactiveBiotin Consumes Proximal Proximal Proteins (within ~10 nm) ReactiveBiotin->Proximal Diffuses and Labels Biotinylated Biotinylated Proximal Proteins Proximal->Biotinylated Becomes

Caption: Principle of Proximity-Dependent Biotinylation (BioID).

Detailed Experimental Protocol (Example: Mapping the Interactome of a Lipid Kinase):

  • Construct Generation: Create a fusion construct of your protein of interest (e.g., a lipid kinase) with BirA* and a fluorescent tag (e.g., GFP) for localization verification.

  • Cell Line Generation: Generate a stable cell line expressing the fusion protein. Expression levels should be near-endogenous to avoid artifacts.

  • Biotin Labeling:

    • Culture the stable cell line in media supplemented with 50 µM biotin for 16-24 hours.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells under denaturing conditions (e.g., RIPA buffer) to disrupt protein-protein interactions while preserving the biotin modification.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated beads to enrich for biotinylated proteins.

    • Perform stringent washes to remove non-specifically bound proteins.

  • Mass Spectrometry and Data Analysis:

    • Elute the bound proteins and analyze by LC-MS/MS.

    • Use a quantitative proteomics approach (e.g., label-free quantification or SILAC) to compare biotinylated proteins from your experimental sample against a control (e.g., cells expressing GFP-BirA* alone).

    • Utilize bioinformatics tools to filter for high-confidence interactors and perform pathway analysis.

Self-Validating System:

  • The use of a cytosolic GFP-BirA* as a control is crucial. True interactors should be significantly enriched in the context of the membrane-associated protein of interest compared to this cytosolic control.

  • Western blotting of cell lysates with streptavidin-HRP can confirm successful biotinylation before proceeding to mass spectrometry.

IV. Conclusion and Future Outlook

The study of lipid-protein interactions is a dynamic and rapidly evolving field. The methodologies outlined in this guide—Photo-Affinity Labeling, Proximity-Dependent Biotinylation, and Metabolic Labeling with Click Chemistry—represent a significant leap forward in our ability to dissect these crucial cellular events. By moving beyond less specific probes, researchers can now capture direct and proximal interactions with high confidence and in a physiologically relevant context. The choice of method will always depend on the specific research question, but a thorough understanding of the principles and experimental considerations detailed here will empower scientists to design more insightful and impactful experiments. The continued development of novel chemical probes and advanced proteomic techniques promises an even deeper understanding of the lipid-protein interactome in the years to come.

V. References

  • Chemical probes for profiling fatty acid-protein interactions. Nature Chemical Biology. [Link]

  • Photo-crosslinkable lipid probes for the analysis of protein-lipid interactions. Journal of the American Chemical Society. [Link]

  • A proximity-dependent biotinylation map of a human cell. Cell. [Link]

  • Bioorthogonal chemistry: fishing for proteins in living cells. Current Opinion in Chemical Biology. [Link]

  • Metabolic Labeling of Lipids with Click-Chemistry Probes. Methods in Molecular Biology. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Dilinoleyl Ketone

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Dilinoleyl Ketone, a specialized organic compound utilized in various research and development applications. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also instills a deep understanding of the principles behind safe chemical waste handling.

While this document offers comprehensive guidance on the disposal of ketones, it is imperative to always consult the specific Safety Data Sheet (SDS) for Dilinoleyl Ketone provided by the manufacturer before handling or disposal. The SDS will contain critical information regarding the compound's specific hazards, handling precautions, and required personal protective equipment (PPE).

I. Understanding the Hazard Profile of Ketones

Ketones as a class of organic compounds often exhibit characteristics that necessitate their classification as hazardous waste. These characteristics can include:

  • Ignitability: Many ketones are flammable liquids with low flash points, posing a significant fire risk.[1][2][3] They should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Toxicity: Some ketones can be harmful if ingested, inhaled, or absorbed through the skin.[5] Inhalation of high concentrations of ketone vapors may cause symptoms like headache, dizziness, and nausea.[5]

  • Irritation: Direct contact with ketones can cause skin and eye irritation.[1][5]

Due to these potential hazards, the disposal of Dilinoleyl Ketone is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]

II. The Four Pillars of Dilinoleyl Ketone Waste Management

A robust chemical waste management plan is built upon four key pillars: Waste Minimization, Proper Segregation, Secure Containment, and Lawful Disposal.

The most effective way to manage chemical waste is to minimize its generation in the first place.[8][9] Consider the following strategies in your experimental design:

  • Purchase only the necessary quantities of Dilinoleyl Ketone for your immediate research needs.

  • Optimize your experimental protocols to reduce the volume of waste generated per experiment.

  • Explore possibilities for recycling or recovery of the solvent if feasible within your facility's capabilities and regulatory framework.[10]

Never mix Dilinoleyl Ketone waste with other incompatible chemical waste streams. Ketones are generally incompatible with:

  • Strong oxidizing agents[4][5]

  • Strong acids[4][5]

  • Strong bases[4][5]

  • Strong reducing agents[4]

Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires. Always use separate, clearly labeled waste containers for different classes of chemical waste.[11]

The proper containment of Dilinoleyl Ketone waste is crucial to prevent spills and exposure. Follow these essential steps for waste accumulation in your laboratory:

  • Select an Appropriate Container:

    • Use a container that is compatible with ketones. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.[7][8] Avoid using metal containers if there is a risk of corrosion.

    • The container must be in good condition, with no leaks, cracks, or other damage.[7][12]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8][11][12]

  • Properly Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[12]

    • Identify the contents as "Dilinoleyl Ketone Waste" and list any other components in the waste stream.

    • Indicate the approximate concentration of each component.

    • Include the date when waste was first added to the container.

  • Safe Storage Practices:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • Keep the container closed at all times, except when adding waste.[8][11][12]

    • Store the container in a well-ventilated area, away from sources of ignition.[4]

    • Provide secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks or spills.[11]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of Dilinoleyl Ketone waste.

1. Personal Protective Equipment (PPE):

  • Before handling Dilinoleyl Ketone waste, don appropriate PPE, including:
  • Safety goggles or a face shield.[5]
  • Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
  • A lab coat.

2. Waste Collection:

  • Carefully transfer the Dilinoleyl Ketone waste into the designated and properly labeled hazardous waste container.
  • Use a funnel to prevent spills.
  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]
  • Securely close the container lid immediately after adding the waste.

3. Spill Management:

  • In the event of a small spill, absorb the material with a chemical absorbent pad or other inert material.
  • Collect the contaminated absorbent material and place it in the hazardous waste container.
  • For larger spills, follow your institution's emergency spill response procedures.

4. Requesting Waste Pickup:

  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policy (typically 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8]
  • Complete any required waste pickup forms, providing accurate information about the waste composition.
III. Disposal Pathway: From Your Lab to Final Disposition

The following diagram illustrates the typical lifecycle of Dilinoleyl Ketone waste from the point of generation to its final, environmentally sound disposal.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Management cluster_Disposal Final Disposal A Waste Generation (Dilinoleyl Ketone) B Segregation into Compatible Waste Stream A->B Avoid Mixing C Secure Containment (Labeled, Closed Container) B->C Proper Labeling D Satellite Accumulation Area C->D Secure Storage E Waste Pickup Request D->E Container Full F Transportation to Central Accumulation Facility E->F Scheduled Pickup G Licensed Hazardous Waste Transporter F->G Manifesting H Approved Treatment, Storage, and Disposal Facility (TSDF) G->H Transportation I Incineration H->I Primary Method

Dilinoleyl Ketone Waste Management Workflow

Incineration is a common and effective method for the disposal of organic solvent waste like ketones.[13] This process destroys the hazardous components of the waste at high temperatures in a controlled environment.

IV. Regulatory Compliance and Institutional Policies

Adherence to all applicable federal, state, and local regulations, as well as your institution's specific chemical hygiene plan, is mandatory.[14] OSHA regulations are in place to ensure worker safety during the handling of hazardous materials, while EPA regulations govern the ultimate disposal of hazardous waste to protect the environment.[6][7][15]

V. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Dilinoleyl Ketone is not merely a procedural task; it is a reflection of our commitment to a safe and sustainable research environment. By understanding the principles of waste minimization, segregation, containment, and lawful disposal, you contribute to the protection of yourself, your colleagues, and the broader community. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (2017). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Procedures. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (1998, January). Acetone Regulations and Pollution Prevention: What You Should Know. Retrieved from [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]

  • Univar Solutions. Safety Data Sheet - Methyl Ethyl Ketone Tech. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. Waste Disposal Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. SW-846 Test Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Retrieved from [Link]

  • Kansas State University Environmental Health and Safety. Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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